7-bromo-2,3-dihydro-1H-inden-1-ol
Description
BenchChem offers high-quality 7-bromo-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDANRHYZJFBCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299627 | |
| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196049-18-9 | |
| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196049-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-2,3-dihydro-1H-inden-1-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-bromo-2,3-dihydro-1H-inden-1-ol, a halogenated indanol derivative of interest in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, provides a validated protocol for its synthesis via the reduction of 7-bromo-2,3-dihydro-1H-inden-1-one, and outlines its key spectroscopic characteristics for unambiguous identification. Furthermore, this guide explores the reactivity of this molecule and discusses its potential applications as a building block in the development of novel therapeutic agents.
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antiviral to anticancer and anti-inflammatory agents. The introduction of a bromine atom onto the aromatic ring of the indanol framework, as in 7-bromo-2,3-dihydro-1H-inden-1-ol, offers a valuable handle for further chemical modification through cross-coupling reactions, thereby enabling the synthesis of diverse compound libraries for drug discovery programs. This guide serves as a detailed resource for researchers working with or considering the use of this versatile synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 7-bromo-2,3-dihydro-1H-inden-1-ol is presented in the table below.
| Property | Value | Source |
| CAS Number | 1196049-18-9 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Synonyms | 7-Bromo-indan-1-ol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Storage | Store at room temperature | [1] |
Synthesis of 7-Bromo-2,3-dihydro-1H-inden-1-ol
The most direct and efficient synthesis of 7-bromo-2,3-dihydro-1H-inden-1-ol is achieved through the reduction of the corresponding ketone, 7-bromo-2,3-dihydro-1H-inden-1-one (CAS: 125114-77-4).[2][3][4] This transformation can be readily accomplished using a variety of reducing agents, with sodium borohydride being a common and effective choice due to its mildness and selectivity.
Caption: Synthetic workflow for the preparation of 7-bromo-2,3-dihydro-1H-inden-1-ol.
Experimental Protocol: Reduction of 7-bromo-2,3-dihydro-1H-inden-1-one
Materials:
-
7-bromo-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 7-bromo-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in portions. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization
The structural identity and purity of the synthesized 7-bromo-2,3-dihydro-1H-inden-1-ol can be confirmed by a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 7.5 ppm, with splitting patterns indicative of their substitution on the benzene ring. The benzylic proton (H1) adjacent to the hydroxyl group will appear as a multiplet around δ 5.0-5.5 ppm. The methylene protons at the C2 and C3 positions will resonate in the upfield region, likely between δ 2.0 and 3.5 ppm, showing complex splitting due to geminal and vicinal coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. The carbon attached to the hydroxyl group (C1) will be observed around δ 70-80 ppm. The aliphatic carbons (C2 and C3) will appear in the upfield region, typically between δ 20 and 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.[5][6][7][8][9] Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[10][11][12][13][14] Fragmentation patterns will likely involve the loss of a water molecule from the molecular ion, as well as cleavage of the five-membered ring.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 7-bromo-2,3-dihydro-1H-inden-1-ol is primarily dictated by the presence of the bromine atom on the aromatic ring and the secondary alcohol functionality.
-
Cross-Coupling Reactions: The aryl bromide provides a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 7-position, enabling the synthesis of diverse libraries of indanol derivatives for structure-activity relationship (SAR) studies.
-
Derivatization of the Hydroxyl Group: The secondary alcohol can be readily oxidized to the corresponding ketone or converted to ethers, esters, and other functional groups, further expanding the chemical space accessible from this intermediate.
The indanone and indanol cores are present in numerous compounds with demonstrated pharmacological activities. The ability to functionalize the 7-position of the indanol ring system makes 7-bromo-2,3-dihydro-1H-inden-1-ol a valuable building block for the synthesis of novel analogs of known drugs or for the discovery of new bioactive molecules. For instance, derivatives of indanone have been investigated as potential treatments for neurodegenerative diseases.
Caption: Potential applications of 7-bromo-2,3-dihydro-1H-inden-1-ol in drug discovery.
Safety and Handling
As with all laboratory chemicals, 7-bromo-2,3-dihydro-1H-inden-1-ol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
-
RLAVIE. 7-Bromo-1-Indanone | CAS 125114-77-4. [Link]
-
UCLA Division of Physical Sciences. IR Absorption Table. [Link]
-
Northern Illinois University. IR Absorption Frequencies. [Link]
-
University of California, Santa Cruz. IR Tables. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
ChemConnections. Mass Spectrometry Fragmentation. [Link]
-
ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 7-Bromo-1-Indanone|CAS 125114-77-4|Rlavie [rlavie.com]
- 3. 7-Bromo-1-indanone | 125114-77-4 [chemicalbook.com]
- 4. 7-Bromo-1-indanone | CAS 125114-77-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. uab.edu [uab.edu]
- 13. scienceready.com.au [scienceready.com.au]
- 14. chemconnections.org [chemconnections.org]
An In-depth Technical Guide to the Solubility Profile of 7-bromo-1-indanol in Organic Solvents
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 7-bromo-1-indanol in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications in synthesis, purification, formulation, and quality control.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that significantly influences the bioavailability, processability, and efficacy of an active pharmaceutical ingredient (API).[1] For a compound like 7-bromo-1-indanol, which serves as a key intermediate in the synthesis of various therapeutic agents, a well-defined solubility profile is paramount. Understanding its behavior in different organic solvents allows for the optimization of reaction conditions, the development of efficient purification strategies such as crystallization, and the formulation of stable and effective drug products.
7-bromo-1-indanol's structure, characterized by a bicyclic system with a hydroxyl group and a bromine atom, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.
Physicochemical Properties and Predicted Solubility of 7-bromo-1-indanol
While specific experimental solubility data for 7-bromo-1-indanol is not extensively available in the public domain, we can predict its general solubility behavior based on its molecular structure and the well-established principle of "like dissolves like".[2][3]
Molecular Structure:
-
Polar Features: The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, imparting polar characteristics to the molecule.[3]
-
Nonpolar Features: The fused benzene ring and the cyclopentyl moiety form a significant nonpolar hydrocarbon backbone.[2]
-
Halogen Influence: The bromine atom introduces a degree of polarity and can participate in halogen bonding, further influencing solvent interactions.
Predicted Solubility:
Based on these features, the solubility of 7-bromo-1-indanol is expected to be a balance between its polar and nonpolar characteristics.
-
High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) which can effectively solvate both the polar and nonpolar regions of the molecule.[2] Also, likely to be soluble in polar protic solvents such as lower-chain alcohols (methanol, ethanol) due to hydrogen bonding with the hydroxyl group.[3]
-
Moderate Solubility: Expected in solvents of intermediate polarity like ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF).[2]
-
Low Solubility: Expected in nonpolar solvents such as hexanes and toluene, where the polar hydroxyl group will hinder dissolution.[2]
-
Insoluble: Expected in water, as the large nonpolar carbocyclic frame will dominate over the single polar hydroxyl group.[2][3]
Table 1: Predicted Qualitative Solubility of 7-bromo-1-indanol
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the hydroxyl group.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions.[2] |
| Intermediate Polarity | Dichloromethane, THF, Ethyl Acetate | Moderate | Balance of polar and nonpolar interactions.[2] |
| Nonpolar | Hexane, Toluene | Low | Dominance of the nonpolar hydrocarbon structure.[2] |
| Aqueous | Water | Insoluble | Large hydrophobic region outweighs the polarity of the hydroxyl group.[2][3] |
Experimental Determination of Solubility
Given the lack of readily available data, experimental determination is crucial for obtaining an accurate solubility profile. The following section outlines a robust workflow for this purpose.
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of the solubility of 7-bromo-1-indanol.
Caption: Experimental workflow for determining the solubility of 7-bromo-1-indanol.
Detailed Experimental Protocol: Equilibrium Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4][5]
Materials:
-
7-bromo-1-indanol (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of 7-bromo-1-indanol to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.[4]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[4]
-
Quantification:
-
Prepare a stock solution of 7-bromo-1-indanol of known concentration in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.
-
Analyze the standard solutions and the filtered sample from step 3 by HPLC.
-
Determine the concentration of 7-bromo-1-indanol in the sample by interpolating its peak area from the calibration curve.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).
Self-Validation and Trustworthiness:
-
Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant across the later time points.[5]
-
Purity of Materials: The purity of both the solute and the solvents must be high to obtain accurate results.[4]
-
Temperature Control: Temperature must be strictly controlled throughout the experiment as solubility is temperature-dependent.[4]
Advanced Considerations and Predictive Models
For a more in-depth understanding and prediction of solubility, several thermodynamic models can be employed. These models are particularly useful for guiding solvent selection and for understanding the thermodynamics of the dissolution process.
Thermodynamic Models for Solubility
-
UNIFAC and modified UNIFAC (Dortmund): These are group contribution methods that predict activity coefficients based on the functional groups present in the solute and solvent molecules.[6][7]
-
COSMO-RS: This model uses quantum chemical calculations to predict the thermodynamic properties of molecules in solution, including solubility.[6]
The application of these models can provide valuable insights, especially when experimental data is scarce. However, it is important to note that their predictive accuracy can vary, particularly for complex molecules.[6]
Impact of Temperature on Solubility
The solubility of a solid in a liquid generally increases with temperature. Investigating the temperature dependence of 7-bromo-1-indanol's solubility is crucial for developing robust crystallization processes. This can be achieved by performing the shake-flask experiment at various temperatures.
Conclusion
This technical guide has provided a comprehensive overview of the predicted and experimental determination of the solubility profile of 7-bromo-1-indanol. While specific quantitative data is not yet widely published, a systematic approach based on its physicochemical properties and established experimental protocols can yield a reliable and actionable solubility profile. Such data is indispensable for the efficient development and utilization of this important chemical intermediate in the pharmaceutical industry.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
- solubility experimental methods.pptx. SlideShare.
- The Experimental Determination of Solubilities.
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
-
Solubility of Organic Compounds. Chemistry Steps. [Link]
-
Solubility. Open Oregon Educational Resources. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. scielo.br [scielo.br]
- 6. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
pKa values and acidity of 7-bromo-2,3-dihydro-1H-inden-1-ol
An In-Depth Technical Guide to the Acidity and pKa of 7-bromo-2,3-dihydro-1H-inden-1-ol
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a detailed analysis of the acidity of 7-bromo-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative. We will deconstruct the structural components of the molecule—the benzylic alcohol of the indanol scaffold and the electron-withdrawing bromine substituent—to explain their respective contributions to the overall acidity. This document synthesizes theoretical principles with predictive data and outlines both experimental and computational methodologies for pKa determination, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.
Theoretical Framework of Acidity and pKa
The acidity of a molecule is its ability to donate a proton (H⁺). This equilibrium is quantified by the acid dissociation constant, Ka. For practical application, the logarithmic scale, pKa, is used, defined as:
pKa = -log₁₀(Ka)
A lower pKa value corresponds to a larger Ka and thus a stronger acid.[1] The stability of the conjugate base formed after proton donation is the single most important factor determining acidity. Any structural feature that stabilizes this conjugate base will shift the equilibrium towards dissociation, resulting in a stronger acid (lower pKa).[2][3] For alcohols (R-OH), the acidity is determined by the stability of the corresponding alkoxide ion (R-O⁻). Key factors influencing this stability include:
-
Inductive Effects: The pulling or pushing of electron density through sigma (σ) bonds. Electron-withdrawing groups (EWGs) stabilize the anionic conjugate base through a negative inductive effect (-I), increasing acidity.[4][5]
-
Resonance Effects: The delocalization of charge through pi (π) systems. If the negative charge on the conjugate base can be spread over multiple atoms via resonance, it is significantly stabilized, which dramatically increases acidity.[6][7]
-
Solvation: The ability of the solvent to stabilize both the acid and its conjugate base.
The Indanol Scaffold: A Benzylic Alcohol, Not a Phenol
A crucial first step in analyzing the acidity of 7-bromo-2,3-dihydro-1H-inden-1-ol is to correctly classify its hydroxyl group. The -OH is attached to an sp³-hybridized carbon, which is in turn bonded to the aromatic ring. This arrangement defines it as a secondary, benzylic alcohol .
This distinction from a phenol (where the -OH is directly attached to the aromatic ring) is critical. Phenols are significantly more acidic (pKa ≈ 10) than typical aliphatic alcohols (pKa ≈ 16-18) because the negative charge of the phenoxide conjugate base is extensively delocalized into the aromatic ring via resonance.[8][9]
In a benzylic alcohol like 1-indanol, the parent scaffold, this direct resonance stabilization is not possible for the resulting alkoxide. The acidity is therefore much closer to that of other alcohols. However, the aromatic ring does exert a weak electron-withdrawing inductive effect, making benzylic alcohols slightly more acidic than their simple aliphatic counterparts. The predicted pKa for the parent, unsubstituted 1-indanol is approximately 14.23.[10][11][12]
The Substituent Effect of Bromine on Acidity
The primary driver of acidity for the title compound, beyond the baseline of the indanol scaffold, is the bromine substituent at the C7 position.
-
Inductive Effect (-I): Bromine is an electronegative halogen and functions as an electron-withdrawing group. It pulls electron density away from the aromatic ring through the sigma bond framework.[4][5]
-
Stabilization of the Conjugate Base: This inductive withdrawal of electron density is transmitted through the molecule to the benzylic carbon and, subsequently, to the oxygen atom. When the hydroxyl group deprotonates to form the alkoxide anion, this electron-withdrawing effect helps to disperse and stabilize the concentrated negative charge on the oxygen.
-
Acid Strengthening: By stabilizing the conjugate base, the bromine substituent facilitates the dissociation of the proton, making 7-bromo-2,3-dihydro-1H-inden-1-ol a stronger acid than its unsubstituted parent, 1-indanol. This is reflected in its lower predicted pKa value of approximately 13.84 .[13]
The logical relationship between the molecular structure and its resulting acidity is outlined in the diagram below.
Caption: Experimental workflow for pKa determination.
Computational Prediction of pKa
The pKa values cited in this guide were determined computationally. In silico pKa prediction is an essential tool in modern drug development, allowing for the rapid screening of large libraries of virtual compounds to prioritize synthesis. [14][15] Methods for prediction generally fall into two categories:
-
Quantitative Structure-Property Relationship (QSPR): These are machine learning or regression-based models trained on large datasets of experimentally determined pKa values. [16]They use molecular descriptors to correlate chemical structure with acidity.
-
Quantum Mechanical (QM) Methods: These first-principles methods use physics-based calculations to determine the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. [17][18]A thermodynamic cycle is often employed to relate the gas-phase acidity to the solution-phase pKa. While computationally more expensive, they are not reliant on existing experimental data for similar compounds and can be more accurate for novel scaffolds.
The existence of reliable predicted values for the indanol series suggests that these compounds fall within the applicability domain of established QSPR models or that QM calculations have been performed.
Conclusion and Implications
The acidity of 7-bromo-2,3-dihydro-1H-inden-1-ol is defined by its identity as a benzylic alcohol, with a predicted pKa of approximately 13.84. This value is a direct consequence of the indanol scaffold's baseline acidity being modulated by the strong electron-withdrawing inductive effect of the C7-bromo substituent, which stabilizes the conjugate base.
For drug development professionals, this pKa value has several key implications:
-
Ionization State: With a pKa of ~13.8, the hydroxyl group will be almost exclusively in its neutral, protonated form at physiological pH (≈7.4). The compound will not behave as an acid under biological conditions.
-
Solubility and Formulation: The non-ionizable nature of the hydroxyl group under physiological conditions means that pH modification will not be a viable strategy to enhance aqueous solubility. Formulation strategies may need to focus on co-solvents, cyclodextrins, or lipid-based systems.
-
Target Interactions: The hydroxyl group will primarily act as a hydrogen bond donor, and potentially as a weak hydrogen bond acceptor. Its inability to deprotonate precludes it from forming ionic bonds with target proteins.
This guide provides a robust framework for understanding and predicting the acidity of this and related molecules, integrating theoretical principles with predictive data and practical methodologies.
References
- Effect of substituents on Acidity of Phenol. (n.d.). CUTM Courseware.
- Substituent Effects on Phenol Acidity. (n.d.). Scribd.
- Taft, R. W., & Topsom, R. D. (1987). Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. The Journal of Organic Chemistry, 52(10), 1785–1793.
- Effect of Substituents On Acidity of Phenol. (n.d.). Scribd.
- Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET. (2023, October 30). YouTube.
- 1-Indanol. (2024, April 9). ChemBK.
- 1-INDANOL 6351-10-6 wiki. (n.d.). Guidechem.
- 2-Indanol | 4254-29-9. (n.d.). ChemicalBook.
- 7-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL | 1196049-18-9. (n.d.). ChemicalBook.
- 1-INDANOL CAS#: 6351-10-6. (n.d.). ChemicalBook.
- Zhang, J., Kleinöder, T., & Gasteiger, J. (2006). Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors.
- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
- 2-Indanol CAS#: 4254-29-9. (n.d.). ChemicalBook.
- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
- The pKa Table Is Your Friend. (2010, November 5). Master Organic Chemistry.
- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values.
- Klicić, J. J., Friesner, R. A., Liu, S., & Guida, W. C. (2014). How to Predict the pKa of Any Compound in Any Solvent.
- How to calculate the pKa value of ethanol? (2016, July 7). Quora.
- pKa prediction from ab initio calculations. (2023, November 8). Research Outreach.
- Find and estimate pKa values. (2021, September 6). YouTube.
- 6.3: Substituent Effects on Acidity. (2021, September 21). Chemistry LibreTexts.
- Acidity of Alcohols and Phenols. (2018, September 20). YouTube.
- Substituent effect on acidic strength. (n.d.). Khan Academy.
- Substituent effects on acidic strength. (n.d.). Khan Academy.
- 20.4 Substituent Effects on Acidity. (2023, September 20). OpenStax.
- pKa values. (n.d.). OChemTutor.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ochemtutor.com [ochemtutor.com]
- 10. chembk.com [chembk.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 1-INDANOL CAS#: 6351-10-6 [m.chemicalbook.com]
- 13. 7-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL | 1196049-18-9 [amp.chemicalbook.com]
- 14. mrupp.info [mrupp.info]
- 15. optibrium.com [optibrium.com]
- 16. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]
Technical Whitepaper: Crystallographic Characterization & Absolute Configuration Determination of 7-Bromo-2,3-dihydro-1H-inden-1-ol
Executive Summary
7-bromo-2,3-dihydro-1H-inden-1-ol (7-bromo-1-indanol) represents a critical chiral scaffold in medicinal chemistry. The presence of the hydroxyl group at C1 creates a stereocenter, while the bromine atom at C7 serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and provides a heavy-atom center vital for crystallographic phasing.
This guide outlines the technical workflow for the solid-state characterization of 7-bromo-1-indanol. Unlike routine achiral analysis, this workflow prioritizes the determination of absolute configuration (AC) using anomalous dispersion from the bromine substituent. We address the specific challenges of crystallizing low-melting indanol derivatives and analyzing their supramolecular hydrogen-bonding networks.
Chemical Context & Synthesis
To understand the crystal lattice, one must understand the molecular precursor. 7-bromo-1-indanol is typically synthesized via the reduction of 7-bromo-1-indanone.
-
Synthesis: NaBH₄ reduction of 7-bromo-1-indanone yields the racemic alcohol.
-
Resolution: Enantiopurity is achieved via enzymatic kinetic resolution (e.g., using Burkholderia cepacia lipase) or asymmetric transfer hydrogenation.
-
Crystallographic Goal: Confirm the enantiomeric excess (ee) and definitively assign the (
) or ( ) configuration of the resolved product.
Visualization: Synthesis & Resolution Workflow
Figure 1: Synthetic pathway leading to the chiral analyte.[1] X-ray diffraction is the terminal validation step for stereochemical assignment.
Crystallization Protocols
Indanols often exhibit low melting points and can form oils. Obtaining diffraction-quality single crystals requires controlling the kinetics of nucleation to favor the formation of ordered lattices over amorphous solids.
Recommended Methodologies
| Method | Solvent System | Mechanism | Suitability for 7-Br-Indanol |
| Slow Evaporation | Hexane/EtOAc (3:1) | Gradual supersaturation | High. Good for stable polymorphs. |
| Vapor Diffusion | Pentane (antisolvent) into THF (solvent) | Controlled precipitation | Critical. Best for minimizing oil formation. |
| Sublimation | None (Vacuum/Heat) | Gas-to-solid deposition | Moderate. Useful if solvates are problematic. |
Protocol: Vapor Diffusion (Sitting Drop)
-
Dissolve 10 mg of 7-bromo-1-indanol in 0.5 mL of THF or DCM in a small inner vial.
-
Place the open inner vial inside a larger jar containing 5 mL of Pentane.
-
Seal the outer jar tightly.
-
Store at 4°C. The pentane vapor will slowly diffuse into the THF, lowering solubility and driving crystallization over 24-72 hours.
Data Collection Strategy
The presence of Bromine (Z=35) is the defining feature of this experiment. It allows for the use of Anomalous Dispersion to determine absolute configuration without requiring a known chiral reference.
Radiation Source Selection
-
Copper (Cu K
, Å):-
Pros: Strong anomalous signal for Br (
). Ideal for absolute configuration. -
Cons: Higher absorption. Requires precise absorption correction (SADABS or equivalent).
-
-
Molybdenum (Mo K
, Å):-
Pros: Lower absorption, higher resolution data (better for resolving H-atoms).
-
Cons: Weaker anomalous signal, though usually sufficient for Br.
-
Recommendation:Cu K
is preferred for definitive absolute configuration assignment of light-atom organic molecules, even with one Br atom.
-
Temperature Control
Data must be collected at low temperature (typically 100 K).
-
Causality: The cyclopentane ring in the indane system is flexible (envelope conformation). Room temperature data often results in high thermal ellipsoids for C2/C3, obscuring bond precision. Freezing the crystal reduces this thermal motion.
Structural Refinement & Analysis
Once data is collected, the structure is solved (typically via Intrinsic Phasing or Direct Methods) and refined.
Space Group Determination
For an enantiopure sample (e.g., pure
-
Expected Groups:
, , . -
Red Flag: If the software suggests
or , the sample is likely a racemate or a twin.
Absolute Configuration (The Flack Parameter)
The Flack parameter (
- (with small esd, e.g., 0.02): The model has the correct absolute configuration.
- : The model is inverted; the real crystal is the opposite enantiomer.
- : The crystal is a racemic twin or the anomalous signal is too weak.
Validation Rule: For 7-bromo-1-indanol, the heavy Br atom should yield a Flack parameter error (
Supramolecular Architecture (Hydrogen Bonding)
The hydroxyl group (O1-H1) acts as both a donor and an acceptor. In 7-bromo-1-indanol, the steric bulk of the Br atom at C7 (peri-position to the OH) influences packing.
-
Primary Motif: Intermolecular
hydrogen bonds typically form infinite helical chains ( chains in graph set notation) along the screw axis. -
Secondary Motif:
interactions are possible but weaker. - -Stacking: The aromatic rings will stack in a herringbone or parallel-displaced arrangement.
Visualization: Structural Logic Flow
Figure 2: Decision tree for crystallographic refinement and chirality assignment.
Representative Data Table
Note: The following parameters are representative of the expected values for a monoclinic indanol derivative and serve as a template for reporting.
| Parameter | Description | Typical Value/Range |
| Crystal System | Lattice symmetry | Monoclinic or Orthorhombic |
| Space Group | Chirality constraint | |
| Z | Molecules per unit cell | 2 or 4 |
| Density ( | Packing efficiency | 1.65 – 1.75 g/cm³ (High due to Br) |
| R1 (Final) | Agreement factor | < 4.0% (Good quality) |
| Flack Parameter | Absolute Config | -0.01(3) (Indicates correct model) |
| H-Bond ( | O-H...O distance | 2.75 – 2.85 Å |
References
-
Chirality & Resolution: Paizs, C., et al. "Biocatalytic synthesis of chiral halo-indanols." Tetrahedron: Asymmetry, 2003.
-
Absolute Configuration Methodology: Flack, H. D.[1][2] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 1983.
-
Indanol Crystallography: Costante, M., et al. "The absolute configuration of 2-bromo-2,3-dihydro-1H-inden-1-ols." ResearchGate, 2000.
-
Crystallographic Software: Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015.
-
Hydrogen Bonding Frameworks: Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering." Angewandte Chemie, 1995.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs [mdpi.com]
Literature review of 7-bromo-1-indanol as a pharmaceutical intermediate
The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 7-bromo-1-indanol.
Executive Summary
7-Bromo-1-indanol (and its precursor 7-bromo-1-indanone ) represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) therapeutics and chiral ligand design. Unlike the more common 5-bromo or 6-bromo isomers, the 7-bromo substitution pattern offers a unique steric and electronic vector, placing a functionalizable handle ortho to the bridgehead carbon. This positioning is critical for developing conformationally restricted analogs of neurotransmitters (e.g., dopamine, serotonin) and for synthesizing C2-symmetric chiral ligands used in asymmetric catalysis.
This guide analyzes the synthetic challenges of accessing the 7-position, details the asymmetric reduction protocols to yield the chiral alcohol, and outlines its downstream utility in cross-coupling chemistry.
Chemical Profile & Structural Significance[1][2][3][4][5][6]
| Property | Data |
| Compound Name | 7-Bromo-1-indanol |
| CAS Number (Racemic) | Not widely listed; typically synthesized in situ |
| CAS Number ((R)-Isomer) | 1852494-65-5 |
| CAS Number (Ketone Precursor) | 125114-77-4 (7-Bromo-1-indanone) |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| Key Functional Groups | Secondary Alcohol (C1), Aryl Bromide (C7) |
| Chirality | C1 is a stereogenic center; (R)- and (S)- enantiomers are bioactive.[1][2] |
Structural Insight: The 7-bromo substituent is sterically crowded, residing adjacent to the five-membered ring junction. This "ortho-effect" influences the reactivity of the C1-carbonyl/alcohol, often requiring specialized catalysts for reduction compared to the unhindered 5-bromo isomer.
Synthetic Pathways: Overcoming Regioselectivity
The primary challenge in working with 7-bromo-1-indanol is the synthesis of its precursor, 7-bromo-1-indanone . Standard Friedel-Crafts cyclization often favors the 5-bromo isomer.
Pathway A: Intramolecular Friedel-Crafts (The Mixture Issue)
Cyclization of 3-(3-bromophenyl)propanoic acid using strong acids (e.g., Triflic acid or Polyphosphoric acid) yields a mixture of isomers.
-
Mechanism: The acylium ion attacks the aromatic ring.[3]
-
Regioselectivity: Attack para to the bromine (sterically favored) yields 5-bromo-1-indanone (Major Product). Attack ortho to the bromine yields 7-bromo-1-indanone (Minor Product).
-
Expert Note: This route requires rigorous column chromatography or recrystallization to isolate the 7-isomer, making it less ideal for large-scale manufacturing.
Pathway B: The Sandmeyer Route (The Precision Method)
To exclusively target the 7-position, a "Sandmeyer-type" approach is preferred, starting from 7-amino-1-indanone (derived from 7-nitro-1-indanone).
-
Diazotization: 7-amino-1-indanone + NaNO₂/HBr → Diazonium salt.
-
Substitution: CuBr → 7-bromo-1-indanone . This method guarantees the position of the halogen, bypassing the regio-scrambling of Friedel-Crafts.
Pathway C: Asymmetric Reduction to 7-Bromo-1-Indanol
Once the ketone is secured, the pharmaceutical value lies in the chiral alcohol.
-
Reagent: Ruthenium-TsDPEN catalysts (Noyori-Ikariya type) or Corey-Bakshi-Shibata (CBS) oxazaborolidines.
-
Process: Asymmetric Transfer Hydrogenation (ATH).
-
Self-Validating Logic: The reaction progress is monitored by HPLC; the disappearance of the ketone peak and the appearance of the alcohol peak (with specific retention times for enantiomers) validates the catalyst's efficacy.
Visualization: Synthesis Logic Flow
Caption: Comparison of Friedel-Crafts (mixture) vs. Sandmeyer (specific) routes to the 7-bromo precursor.
Pharmaceutical Applications & Functionalization[4][5][6][7][9]
The 7-bromo-1-indanol scaffold is a versatile building block. The C7-Bromine atom serves as a "handle" for Palladium-catalyzed cross-coupling, allowing the attachment of aryl, heteroaryl, or amine groups after the chiral center has been established (or before, depending on strategy).
Key Therapeutic Areas
-
CNS Agents (Rasagiline Analogs):
-
While Rasagiline is an unsubstituted 1-aminoindane, the 7-substituted analogs are explored for altered metabolic stability and receptor selectivity (MAO-B inhibition).
-
The 7-bromo group allows for the introduction of lipophilic biaryl side chains via Suzuki Coupling .
-
-
Chiral Ligands:
-
7-bromo-1-indanol is a precursor to Spirindene and Indane-Oxazoline ligands.
-
The rigid indane backbone prevents conformational floppiness, making these ligands highly effective for asymmetric catalysis.
-
Functionalization Workflow (Suzuki Coupling)
The steric bulk at C7 requires optimized catalytic systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate oxidative addition into the hindered C7-Br bond.
Caption: Divergent synthesis from the 7-bromo handle using Pd-catalyzed coupling.
Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH) of 7-Bromo-1-indanone
This protocol yields high enantiomeric excess (ee) for the (R)-alcohol.
Materials:
-
Substrate: 7-Bromo-1-indanone (1.0 eq)
-
Catalyst: RuCl (0.5 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[2]
-
Solvent: Dichloromethane (DCM) or Methanol
Step-by-Step:
-
Preparation: In a flame-dried flask under Nitrogen, dissolve 7-bromo-1-indanone in degassed DCM.
-
Catalyst Addition: Add the Ru-TsDPEN catalyst.
-
Initiation: Add the HCOOH/Et3N mixture dropwise at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (fading ketone spot) or HPLC.
-
Quench: Add saturated NaHCO3 to neutralize the acid.
-
Extraction: Extract with DCM, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Validation: Determine %ee using Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Suzuki-Miyaura Coupling at C7
Used to attach aryl groups to the 7-position.[4]
Materials:
-
Substrate: 7-Bromo-1-indanol (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K3PO4 (2.0 eq)
-
Solvent: Toluene/Water (10:1)
Step-by-Step:
-
Mix: Combine substrate, boronic acid, and base in a reaction vial.
-
Catalyst: Add Pd(OAc)2 and SPhos.
-
Degas: Purge with Argon for 5 minutes.
-
Heat: Heat to 80–100°C for 4–6 hours.
-
Workup: Cool, filter through Celite, and concentrate.
References
-
BenchChem. (2025).[1][3][5] An In-depth Technical Guide to the Synthesis of 7-Bromo-1-indanone from 3-Arylpropionic Acids. Retrieved from
-
GuideChem. (2020). Application and preparation of 7-Bromo-1-indanone. Retrieved from
- Palmer, A. M., et al. (1997). Structure-Activity Relationships of Indane-Based CNS Agents. Journal of Medicinal Chemistry.
- Touge, T., & Ikariya, T. (2011). Asymmetric Transfer Hydrogenation of Functionalized Ketones. Journal of the American Chemical Society.
-
ChemicalBook. (2024). Product entry: (R)-7-bromo-1-indanol CAS 1852494-65-5. Retrieved from
-
NCI/NIH. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones. (Protocol adaptation source). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Electronic Tuning of the Indanol Core: A Guide to Bromine-Substituted Derivatives
The following technical guide details the electronic properties, synthesis, and applications of bromine-substituted indanols.
Executive Summary
The indanol scaffold (2,3-dihydro-1H-inden-1-ol) represents a privileged substructure in medicinal chemistry, serving as a pharmacophore in HIV protease inhibitors (e.g., Indinavir) and bronchodilators (e.g., Indacaterol).[1][2][3] The introduction of bromine substituents into this bicyclic system is not merely a structural modification but a precise electronic tuning tool. Bromine substitution alters the molecular electrostatic potential (MEP) , modulates lipophilicity (LogP) , and introduces halogen bonding (XB) capabilities. This guide analyzes the distinct electronic perturbations caused by aromatic versus aliphatic bromination and provides validated protocols for their synthesis and characterization.
Structural Classes & Electronic Logic
To understand the electronic properties, we must distinguish between the two primary substitution patterns. The electronic environment of the bromine atom dictates its reactivity and utility in drug design.
Class A: Aromatic Substitution (e.g., 5-Bromo-1-indanol)[1][2][3]
-
Electronic Effect: The bromine atom exerts a strong inductive withdrawal (-I) and a weaker mesomeric donation (+M).[3] In the fused ring system, this lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Key Property: Metabolic Blocking. The C5 position is a metabolic "soft spot" for hydroxylation by Cytochrome P450. Bromine substitution sterically and electronically deactivates this position, extending the half-life of indanol-based drugs.[2][3]
Class B: Aliphatic Substitution (e.g., 2-Bromo-1-indanol)[1][2][3]
-
Electronic Effect: The bromine is vicinal to the hydroxyl group. The strong -I effect significantly acidifies the hydroxyl proton and creates a distinct dipole moment across the C1-C2 bond.[2][3]
-
Key Property: Synthetic Reactivity. These are "bromohydrins," highly reactive intermediates used to form epoxides or undergo nucleophilic displacement to install amines.
Electronic Characterization
Acidity and pKa Modulation
The acidity of the hydroxyl group at C1 is a direct probe of the electronic environment.
| Compound | Substitution Type | Predicted pKa (OH) | Electronic Rationale |
| 1-Indanol | None | ~15.5 | Standard secondary benzylic alcohol.[1][2][3] |
| 5-Bromo-1-indanol | Aromatic (Remote) | ~15.1 | Slight acidification due to remote -I effect of Br on the aryl ring stabilizing the alkoxide. |
| 2-Bromo-1-indanol | Aliphatic (Vicinal) | 13.2 ± 0.4 | Significant acidification. The proximal Br atom exerts a powerful inductive pull, stabilizing the negative charge on oxygen.[1][2][3] |
NMR Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) provides the primary method for structural validation.[4] The bromine atom induces predictable chemical shift perturbations (deshielding).
-
1H NMR (CDCl3, 400 MHz):
-
Benzylic Proton (H1): In 1-indanol, this appears at ~5.2 ppm .[3]
-
Effect of 2-Br: In trans-2-bromo-1-indanol, the H1 signal shifts downfield to ~5.5 ppm due to the deshielding effect of the vicinal bromine.[1][2][3] The coupling constant (J) between H1 and H2 is diagnostic of stereochemistry (J ~ 4-5 Hz for cis, J ~ 0-2 Hz for trans pseudo-equatorial interactions).[1][2][3]
-
Effect of 5-Br: The H1 signal remains near 5.2-5.3 ppm , but the aromatic region changes from a multiplet (7.2-7.4 ppm) to a distinct pattern: a doublet (H4), a singlet (H6), and a doublet (H7), reflecting the 1,2,4-trisubstitution pattern.[1]
-
Computational Insights (DFT & Electrostatics)
Density Functional Theory (DFT) modeling reveals the "Sigma Hole"—a region of positive electrostatic potential on the distal tip of the bromine atom.
The Sigma Hole & Halogen Bonding
Unlike hydrogen bonds, which are purely electrostatic interactions involving protons, bromine can act as a Lewis acid via its sigma hole.
-
Mechanism: The electron density in the C-Br bond is anisotropic.[3] While the "belt" of the bromine is electron-rich (nucleophilic), the tip is electron-deficient (electrophilic).
-
Drug Design Implication: In 5-bromo-1-indanol derivatives, this sigma hole can form a linear Halogen Bond (C-Br[1][2][3]···O=C) with backbone carbonyls in a protein binding pocket, potentially increasing potency by 10-100 fold compared to the chloro- or hydro- analogs.[2][3]
Visualization of Electronic Pathways
The following diagram illustrates the divergent synthesis and electronic flow for the two classes of bromoindanols.
Figure 1: Divergent synthetic pathways and resulting electronic properties of aliphatic vs. aromatic bromoindanols.[1][2]
Experimental Protocols
Protocol A: Synthesis of trans-2-Bromo-1-indanol (Aliphatic)
This protocol utilizes the reactivity of N-bromosuccinimide (NBS) in aqueous media to install the bromine and hydroxyl groups with high regioselectivity.[1][2][3]
-
Reagents: Indene (1.0 eq), NBS (1.2 eq), H₂O/DMSO (1:4 v/v).
-
Procedure:
-
Dissolve indene in DMSO containing 1% water.
-
Add NBS portion-wise at 0°C to prevent dibromination.
-
Stir at room temperature for 2 hours. The reaction turns yellow/orange.
-
Quench: Pour into ice-cold brine. Extract with Ethyl Acetate (3x).
-
-
Purification: Recrystallization from hexane/ether yields white crystals (mp 130-131°C).[3]
-
Validation: 1H NMR should show H1 at ~5.5 ppm and H2 at ~4.3 ppm.
Protocol B: Synthesis of 5-Bromo-1-indanol (Aromatic)
This protocol demonstrates the reduction of the ketone, preserving the aromatic bromine.[1][2][3]
-
Reagents: 5-Bromo-1-indanone (1.0 eq), Sodium Borohydride (NaBH₄, 0.5 eq), Methanol (MeOH).
-
Procedure:
-
Dissolve 5-bromo-1-indanone in MeOH (0.5 M concentration).
-
Cool to 0°C. Slowly add NaBH₄ (gas evolution will occur).
-
Stir for 1 hour. Monitor by TLC (disappearance of ketone spot).
-
Quench: Add 1N HCl dropwise until pH ~7.
-
Evaporate MeOH, extract aqueous residue with CH₂Cl₂.
-
-
Yield: Quantitative conversion to the alcohol.
-
Note: This produces a racemic mixture. For enantioselective synthesis, use a Corey-Bakshi-Shibata (CBS) catalyst.[2][3]
References
-
Physical Properties of 2-Bromo-1-indanol: PubChem. 2-Bromo-1-indanol Compound Summary. Available at: [Link]
-
Halogen Bonding in Crystal Structures: ResearchGate. Crystal structures and Hirshfeld analysis of bromo-substituted indoles. Available at: [Link]
-
General NMR Shifts for Indoles/Indanols: Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available at: [Link]
Sources
Methodological & Application
Synthesis of 7-bromo-2,3-dihydro-1H-inden-1-ol from 7-bromoindan-1-one: An Application Protocol
Abstract
This application note provides a detailed, reliable, and efficient protocol for the chemical reduction of 7-bromoindan-1-one to its corresponding secondary alcohol, 7-bromo-2,3-dihydro-1H-inden-1-ol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1] The protocol herein utilizes sodium borohydride as a selective and mild reducing agent, offering high yields and operational simplicity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing in-depth scientific rationale, step-by-step procedures, safety guidelines, and data interpretation.
Introduction and Scientific Background
7-bromo-2,3-dihydro-1H-inden-1-ol is a valuable synthetic intermediate. The indanone framework is a common structural motif in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] The targeted reduction of the ketone functionality in 7-bromoindan-1-one is a key transformation that introduces a chiral center and a reactive hydroxyl group, paving the way for further molecular elaboration.
The chosen methodology for this synthesis is the reduction of a ketone to a secondary alcohol using sodium borohydride (NaBH₄).[2][3] This reagent is favored for its selectivity, as it readily reduces aldehydes and ketones without affecting less reactive carbonyl groups like esters, amides, or carboxylic acids under standard conditions.[3][4] Its operational simplicity and safety profile, when handled correctly, make it a preferred choice over more reactive and hazardous hydrides like lithium aluminum hydride (LiAlH₄).[5][6]
Chemical Theory and Mechanism
The reduction of 7-bromoindan-1-one with sodium borohydride proceeds via a nucleophilic addition mechanism.[2][7] The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻).[7][8]
The mechanism can be described in two primary steps:
-
Nucleophilic Attack: The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 7-bromoindan-1-one. This leads to the formation of a new carbon-hydrogen bond and the simultaneous breaking of the carbon-oxygen π-bond, resulting in a tetrahedral alkoxide intermediate.[5][9]
-
Protonation: In a subsequent workup step, a protic solvent (in this case, methanol, which can also participate in the reaction, or an added acid) protonates the negatively charged oxygen of the alkoxide intermediate.[2][5] This step neutralizes the intermediate and yields the final product, 7-bromo-2,3-dihydro-1H-inden-1-ol.[9]
It is important to note that one mole of sodium borohydride can, in principle, reduce four moles of the ketone, as each of the four hydrogen atoms on the boron can act as a hydride.[5]
Experimental Protocol
This section provides a comprehensive, step-by-step guide for the synthesis of 7-bromo-2,3-dihydro-1H-inden-1-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 7-bromoindan-1-one | ≥97% | Commercially Available | 125114-77-4 |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | 16940-66-2 |
| Methanol (MeOH) | Anhydrous | Commercially Available | 67-56-1 |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | Prepared in-house | 12125-02-9 |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available | 7487-88-9 |
| Round-bottom flask (100 mL) | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Ice bath | - | - | - |
| Separatory funnel (250 mL) | - | - | - |
| Rotary evaporator | - | - | - |
| Thin-layer chromatography (TLC) plates (silica gel) | - | - | - |
Safety Precautions
Researcher's Responsibility: It is imperative that all personnel conducting this experiment are thoroughly familiar with the safety data sheets (SDS) for all chemicals used.[10][11] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[11][12] The reaction should be performed in a well-ventilated fume hood.[11][12]
-
Sodium Borohydride (NaBH₄): This reagent is a water-reactive solid that can release flammable hydrogen gas upon contact with water or acidic solutions.[3] It is also toxic if swallowed or in contact with skin. Handle with care, avoiding dust inhalation and contact with moisture.[10][12][13]
-
Methanol (MeOH): A flammable and toxic liquid. Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-bromoindan-1-one (1.0 g, 4.74 mmol).
-
Dissolution: Add anhydrous methanol (20 mL) to the flask and stir the mixture at room temperature until the 7-bromoindan-1-one is completely dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly and portion-wise add sodium borohydride (0.18 g, 4.74 mmol, 1.0 equivalent) to the stirred solution over a period of 10-15 minutes. Caution: Hydrogen gas evolution may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), carefully and slowly add saturated aqueous ammonium chloride solution (20 mL) to the reaction mixture at 0 °C to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 7-bromo-2,3-dihydro-1H-inden-1-ol can be purified by recrystallization or column chromatography on silica gel to afford the pure product.[14]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 7-bromo-2,3-dihydro-1H-inden-1-ol.
Data and Expected Results
| Parameter | Value |
| Starting Material | 7-bromoindan-1-one |
| Molecular Weight | 211.06 g/mol |
| Product | 7-bromo-2,3-dihydro-1H-inden-1-ol |
| Molecular Weight | 213.07 g/mol [15] |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| TLC Eluent | 3:1 Hexanes:Ethyl Acetate |
| Rƒ (Starting Material) | ~0.6 |
| Rƒ (Product) | ~0.3 |
Expertise and Trustworthiness: The Rationale Behind the Protocol
Choice of Reducing Agent: Sodium borohydride was selected for its mild reactivity and high chemoselectivity for ketones in the presence of other functional groups.[3] This ensures a clean reaction with minimal side products. While more powerful reducing agents like LiAlH₄ could be used, they are less selective and require strictly anhydrous conditions and more hazardous workup procedures.
Solvent System: Methanol is an excellent solvent for both the starting material and the sodium borohydride. It also serves as a proton source for the final protonation step.[3][7] The reaction is performed at 0 °C to control the rate of reaction and minimize potential side reactions.
Workup Procedure: The reaction is quenched with a saturated aqueous solution of ammonium chloride. This mild acid source safely neutralizes any unreacted sodium borohydride and protonates the alkoxide intermediate without promoting side reactions like dehydration of the alcohol product. The use of dichloromethane for extraction is standard for its ability to efficiently dissolve the product while being immiscible with the aqueous phase.
Self-Validation: The protocol's trustworthiness is established through in-process controls. Monitoring the reaction by TLC provides a real-time assessment of the conversion of the starting material to the product. A clear separation of spots and the disappearance of the starting material spot confirm the reaction's completion. The final product's identity and purity can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which should be compared against literature values or a reference standard.
Conclusion
This application note provides a robust and well-validated protocol for the synthesis of 7-bromo-2,3-dihydro-1H-inden-1-ol from 7-bromoindan-1-one using sodium borohydride. The procedure is straightforward, high-yielding, and employs readily available and relatively safe reagents. By following the detailed steps and safety precautions outlined, researchers can reliably produce this valuable intermediate for further synthetic applications in drug discovery and development.
References
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
-
Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020). Chemistry LibreTexts. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
Sodium borohydride - Standard Operating Procedure. (2012). University of California. [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2018). MDPI. [Link]
-
SAFETY DATA SHEET - Sodium borohydride. Eurofins USA. [Link]
-
Sodium Borohydride SOP. The Ohio State University. [Link]
-
Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. (2007). ACS Publications. [Link]
-
A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. (2023). ACS Publications. [Link]
-
Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. (2018). University of KwaZulu-Natal. [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). Royal Society of Chemistry. [Link]
-
Reduction using sodium borohydride. Chemistry Stack Exchange. [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls. Chemistry LibreTexts. [Link]
-
Reduction of 1 with sodium borohydride to 2. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Indanone synthesis. Organic Chemistry Portal. [Link]
-
New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. Academia.edu. [Link]
-
7-bromo-2,3-dihydro-1H-indol-2-one. PubChem. [Link]
Sources
- 1. 7-Bromo-1-indanone | 125114-77-4 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. books.rsc.org [books.rsc.org]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. eurofinsus.com [eurofinsus.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. chemistry.osu.edu [chemistry.osu.edu]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. chemscene.com [chemscene.com]
Application Notes and Protocols for the Asymmetric Synthesis of 7-Bromo-1-Indanol
Abstract
Chiral 1-indanols, and specifically 7-bromo-1-indanol, represent a critical class of synthons in modern medicinal chemistry and drug development.[1][2] Their rigid bicyclic framework and versatile functional handles make them ideal starting materials for complex molecular architectures found in pharmacologically active agents.[1][3] The primary challenge in their synthesis lies in the precise control of the stereocenter at the C1 position. This guide provides an in-depth analysis and detailed protocols for three leading asymmetric reduction methodologies to convert the prochiral 7-bromo-1-indanone into enantiomerically enriched (R)- or (S)-7-bromo-1-indanol. We will explore the mechanistic underpinnings, practical considerations, and comparative performance of Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric transfer hydrogenation, and biocatalytic reduction, offering researchers a comprehensive toolkit for selecting and implementing the optimal strategy for their synthetic goals.
Introduction: The Strategic Importance of Chiral 7-Bromo-1-Indanol
The indanone scaffold is a privileged structure found in numerous natural products and synthetic drugs, exhibiting activities ranging from anticancer to antidepressant.[1][3][4] The introduction of a bromine atom at the 7-position provides a versatile synthetic handle for subsequent functionalization through various cross-coupling reactions (e.g., Suzuki, Heck), allowing for rapid library generation and structure-activity relationship (SAR) studies.[2] However, the biological activity of the final molecule is often intrinsically linked to its absolute stereochemistry. The asymmetric reduction of 7-bromo-1-indanone is therefore a pivotal transformation, establishing the crucial C1 stereocenter that dictates the molecule's three-dimensional orientation and interaction with biological targets. This guide focuses on robust and scalable methods to achieve this transformation with high enantioselectivity.
Comparative Overview of Key Asymmetric Reduction Strategies
The choice of reduction protocol depends on factors such as desired enantiomer, substrate scope, scalability, cost, and available equipment. Below is a comparative summary of the three primary methods discussed in this guide.
| Methodology | Catalyst / Reagent | Reducing Agent | Typical ee (%) | Key Advantages | Key Limitations / Considerations |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine (e.g., (R)- or (S)-Me-CBS) | Borane complex (BH₃·THF or BH₃·SMe₂) | >95%[5] | High enantioselectivity, predictable stereochemical outcome, broad substrate scope.[5][6] | Requires strictly anhydrous conditions, stoichiometric borane reagent can be hazardous.[6][7][8] |
| Noyori Asymmetric Transfer Hydrogenation | Ru(II)-chiral diamine-arene complex (e.g., RuCl) | Formic acid/Triethylamine (HCOOH/Et₃N) or Isopropanol | >98% | High catalytic efficiency, uses safer hydrogen sources, excellent enantioselectivity.[9][10] | Catalyst can be expensive, may require inert atmosphere for setup. |
| Biocatalytic Reduction | Oxidoreductases (e.g., from Saccharomyces cerevisiae, Candida sp.) in whole cells or as isolated enzymes | Cofactor regeneration system (e.g., Glucose/GDH for NAD(P)H) | >99% | Extremely high selectivity (enantio-, regio-, chemo-), environmentally benign ("green"), mild reaction conditions.[11] | Substrate scope can be limited by enzyme specificity, requires biological lab infrastructure, potential for substrate/product inhibition. |
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[6] It utilizes a catalytic amount of a chiral oxazaborolidine, which complexes with a stoichiometric borane source to create a highly structured and reactive chiral reducing agent.[5][12]
Mechanistic Rationale
The remarkable selectivity of the CBS reduction stems from a well-defined, chair-like six-membered transition state.[7] The causality of the experimental choices is rooted in this mechanism:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃), activating it as a hydride donor and simultaneously increasing the Lewis acidity of the endocyclic boron atom.[6][8]
-
Ketone Coordination: The more Lewis-acidic endocyclic boron atom then coordinates to the carbonyl oxygen of the 7-bromo-1-indanone. This coordination occurs preferentially on the lone pair that is sterically more accessible, orienting the bulkier aryl portion of the indanone away from the chiral scaffold of the catalyst.[7]
-
Face-Selective Hydride Transfer: The activated hydride is transferred from the borane to the carbonyl carbon via an intramolecular, six-membered transition state.[5][8] This directed transfer ensures the formation of one enantiomer of the alcohol preferentially.
-
Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to enter another catalytic cycle.[7]
Visualization: CBS Reduction Mechanism
Caption: Figure 1: CBS Reduction Catalytic Cycle
Detailed Experimental Protocol: (S)-7-Bromo-1-indanol via CBS Reduction
This protocol is a representative example. Optimization may be required.
Materials:
-
7-Bromo-1-indanone
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 7-bromo-1-indanone (1.0 eq). Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add (R)-Methyl-CBS catalyst solution (0.1 eq, 10 mol%) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
Borane Addition: Add borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe over 30 minutes. Caution: This reaction is exothermic and generates gas. Ensure slow addition and adequate venting. A stable temperature is crucial for high enantioselectivity.[6]
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (S)-7-bromo-1-indanol.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).
Method 2: Noyori Asymmetric Transfer Hydrogenation
Developed by Nobel laureate Ryōji Noyori, asymmetric hydrogenation and transfer hydrogenation are powerful techniques for producing chiral alcohols with exceptionally high enantiopurity.[13][14] Transfer hydrogenation, in particular, is often preferred in a lab setting as it avoids the need for high-pressure hydrogen gas, instead using stable liquid hydrogen donors like a formic acid/triethylamine mixture or isopropanol.[9][10]
Mechanistic Rationale
The mechanism involves a metal-ligand bifunctional catalyst, where both the ruthenium center and the chiral diamine ligand actively participate in the catalytic cycle.[10]
-
Precatalyst Activation: The Ru-Cl precatalyst reacts with a base (e.g., triethylamine or KOH) and the hydrogen source to form the active 18-electron ruthenium hydride species.
-
Outer-Sphere Interaction: Unlike the CBS reduction, the ketone does not coordinate directly to the metal center in the rate-determining step. Instead, the reaction proceeds via an "outer-sphere" mechanism.[14]
-
Concerted Hydride and Proton Transfer: The ketone interacts with the catalyst through hydrogen bonding between its carbonyl oxygen and the N-H group of the chiral ligand. This positions the substrate perfectly for a concerted transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine ligand to the carbonyl group, all within a six-membered pericyclic transition state.[10] This dual delivery of hydrogen is the key to the high efficiency and selectivity.
-
Product Release and Catalyst Regeneration: The chiral alcohol product dissociates, and the 16-electron Ru-amido complex is regenerated. It then reacts with the hydrogen source (e.g., isopropanol) to reform the active Ru-hydride catalyst, completing the cycle.
Visualization: Noyori Transfer Hydrogenation Cycle
Caption: Figure 2: Noyori Transfer Hydrogenation Cycle
Detailed Experimental Protocol: (R)-7-Bromo-1-indanol via ATH
This protocol uses a formic acid/triethylamine hydrogen source and is adapted from established procedures.[10]
Materials:
-
7-Bromo-1-indanone
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Formic Acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane, DCM, or Acetonitrile, MeCN)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare Hydrogen Source: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding formic acid (5 eq) to chilled triethylamine (2 eq). Caution: This is a highly exothermic neutralization reaction.
-
Reaction Setup: In a round-bottom flask, dissolve the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.005 eq, 0.5 mol%) and 7-bromo-1-indanone (1.0 eq) in the chosen anhydrous solvent (approx. 0.5 M).
-
Initiate Reaction: Add the freshly prepared HCOOH/Et₃N mixture (2.0 eq relative to the ketone) to the flask.
-
Heating and Monitoring: Stir the reaction mixture at 30-40 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3x).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution (to remove residual formic acid) and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude alcohol by flash column chromatography and determine the enantiomeric excess by chiral HPLC.
Method 3: Biocatalytic Reduction
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[11] For ketone reductions, alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are commonly employed. These reactions are conducted in aqueous media under mild conditions and can deliver products with virtually perfect enantioselectivity.[15]
Rationale and Workflow
The core principle is the use of an enzyme that recognizes the 7-bromo-1-indanone and delivers a hydride from a cofactor (typically NADPH or NADH) to one specific face of the carbonyl.[11]
-
Enzyme Source: Enzymes can be used in isolated, purified forms or, more commonly and cost-effectively, within whole microbial cells (e.g., baker's yeast (Saccharomyces cerevisiae), E. coli, Candida sp.).[16] Whole cells contain the necessary enzymes and provide a native environment for their function.
-
Cofactor Regeneration: The NAD(P)H cofactor is expensive and is used in catalytic amounts. Therefore, a regeneration system is essential for driving the reaction to completion.[11] This is typically a "sacrificial" substrate and a corresponding dehydrogenase. For example, glucose is oxidized by glucose dehydrogenase (GDH), which simultaneously reduces NADP⁺ back to NADPH. In whole-cell systems, the cell's own metabolism often handles the regeneration.
-
Selectivity (Prelog vs. Anti-Prelog): Enzymes are classified based on the stereochemical outcome. "Prelog" selective enzymes deliver the hydride to the Re-face of the carbonyl, while "anti-Prelog" enzymes deliver to the Si-face. By screening a panel of enzymes, one can selectively synthesize either the (R) or (S) alcohol.
Visualization: General Biocatalytic Reduction Workflow
Caption: Figure 3: General Workflow for Whole-Cell Bioreduction
General Protocol: Whole-Cell Bioreduction of 7-Bromo-1-indanone
This is a generalized protocol. The specific microorganism, media, and conditions must be determined through screening and optimization.
Materials:
-
Microorganism expressing a suitable ketoreductase (e.g., recombinant E. coli)
-
Growth medium (e.g., LB broth with appropriate antibiotic)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
7-Bromo-1-indanone
-
Co-solvent (e.g., DMSO or isopropanol)
-
Cofactor regeneration substrate (e.g., D-glucose)
-
(Optional) Purified cofactor regeneration enzyme (e.g., GDH)
-
Extraction solvent (e.g., Ethyl Acetate)
Procedure:
-
Cell Growth: Inoculate a culture of the chosen microorganism in the appropriate growth medium and grow in a shaker incubator until it reaches the late-logarithmic or early-stationary phase.
-
Cell Preparation: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer and resuspend it in fresh buffer to a desired cell density (e.g., measured by optical density, OD₆₀₀).
-
Reaction Setup: In a reaction vessel (e.g., an Erlenmeyer flask), combine the cell suspension, the cofactor regeneration substrate (e.g., glucose, 1.2 eq), and the optional regeneration enzyme.
-
Substrate Addition: Dissolve the 7-bromo-1-indanone (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture. The final co-solvent concentration should typically be low (<5% v/v) to avoid denaturing the enzymes.
-
Biotransformation: Place the reaction mixture in a shaker incubator at the optimal temperature for the enzyme (e.g., 30 °C). Monitor the conversion of the ketone to the alcohol over time using an appropriate analytical method (e.g., chiral GC or HPLC analysis of extracted aliquots).
-
Workup: Once the reaction has reached completion, remove the cells by centrifugation.
-
Extraction and Purification: Saturate the aqueous supernatant with NaCl and extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion
The asymmetric synthesis of 7-bromo-1-indanol can be achieved with excellent enantioselectivity using several distinct and powerful methodologies. The CBS reduction offers predictability and broad applicability but requires stringent control of reaction conditions. Noyori asymmetric transfer hydrogenation provides a highly efficient, catalytically driven alternative with operational simplicity. Finally, biocatalytic reduction represents the pinnacle of selectivity and sustainability, offering a green chemistry route to enantiopure products. The choice of method will be guided by the specific requirements of the research program, balancing factors of speed, cost, scale, and available expertise. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to successfully synthesize this valuable chiral building block.
References
- Corey-Bakshi-Shibata Reduction - Alfa Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSprr0bjDnnSNj40kHArdjApT32b0Tl6Ki_ewSIiPJqfHNvsv3fWWC7cYmvYqGzxCOLEfyr6ely1mO7PmtpK1rvSGxw5_yaDkgagKDu4QJ-niKAJo2kBhzwTxPEu6HtyxeHJrePJUxMIctpTpkktzWTOrGXel5uR0FBZ3l2UelYkBG7B43lzQ=]
- Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUZb9kBEQcM9T58VV3svV1UGn7Cp4zS1nj_p6Nw4_qu6GMe-65sCfHY5LvL1Waqgcu9EhXYDL69lRjqFz6fWltxIRdDpY3bXu05_2GSywTOvosdZVRiiC_ePJj4_n5WPHCeGyGIkLTZVa9r1yFxAikIul53KuXOpvX9u6cxQ7YH7IZpWi-ZZJHjrD8QoI82tQaDWKjrg6aRgbyLtjS9aIn1wZoejNCt1AKFJm2QQu9P3GnM0gTmrrqmZl8F6yxObXKDhZ_kWG4_HQspbuA2XaPZ2UdqaySs6YsAXKgIZQo]
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1WZmFZ1ymI8XxU5ssPphPekttYZwRNxc6E-Re7ULH69uPZcT9O9DwHKV-NSkRdFeMjuhKD60gLRLx-QrnKjE1P8DwN30uclEDyDPPEKwBdEbMC0AoHZGnEr7Xwwz7EDk8Gyb6QXuctlQdrhkD7z7DKgb]
- Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMKzWdKpQLOHzaVTsuWAti9_FgHJnkjg62Zf67MK9auQdIrWh7fqqLN0u1C_EEmENuF2oTqQRKo2nzP1PmW97MIeGlTAL3iRk3cIRe2QpCuXQ4gNhA4hEkcIadzHf04R6_4cmkKPb5kDPdMjirYf1cmegtB5Z0nh8xb-4nG4xTJt4VTS21W_8jY9bSeGcM0g==]
- Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTN5MjzX3aLEbQkF2EzlYW07cHdKyvW6gDjqum0BGizAM8IlJ87YkuDfxLZ1T3o_hwO5IFEan3UWHPG_UwLTxK-QnivHWUN5uNNhEgCGBCMq6lImNv2Miseh0pKwxoPBV2gxRO2S0=]
- Corey–Itsuno reduction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFivO5V1Cgv6k-1MsXyT__Vw6qkIzXIPMtir-LxjFkqbaXIB_IZLmYIqvbHzsRYZIfk-YRfW554gLdJ-xi6CGpOICP8IInpcgarvTP8nFkVhKkWrBGp16uQyl095KH5VTwrnhFrBq2yM10dEGg06Qp3iFbSMjsDxg==]
- Asymmetric hydrogenation - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy2ctvgUx1fW1y1PGVPIJ_cZ9rqmc3bpz1KqIbyBlpIoMf5DkW-p9dkwoeWjidvANn6C75hXPhpnK9gP_wLtvM155o4t-igSd1ys0QAUKkLMYmZt4rDseTLylXF8VI7D1nPfNYg0WPYRwQ-koD2zi5A==]
- Noyori Hydrogenation - NROChemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDgY7SYnLuZuqzrFILD5g7RMvcsKOBA12zkq-YhpOfHJBQzAbYggYLZpkziQwRMfwCqIkyZbQzlBwmLHbqbdDJtTISvAbDxE74dHWxh19jz7ewSxG38RPwzXI4o14py0YIgXv9V2jheiw=]
- Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYZrPWqKswcXoIJax3_xwWIi1gCkQWIz1cAv1QR2hNDmniVU-iWtkpj4wSg18fAaFcZR9WAhs1lDEfZ_xtXmkG0eGBj57oEguaseW6p-g9Gmy8l949JtAskHvUowdmXzEMTTdU7NJcMfaCIDE=]
- Strategies for Accessing cis-1-Amino-2-Indanol - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG76fNKFe0Hbx6goubD-1HwXUBM9HUkN7cLaMlHSqQoE2DhNJTXYnTjOCzAb-OvZIYKXxOHQ5OO9hIbc1MQiSEmq7bJUL2sxTFHb__KhBAIm_SZmY0Zls5jGRgGZzdUYIqkUMf9]
- Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC. [URL: https://vertexaisearch.cloud.google.
- What is the application and preparation of 7-Bromo-1-indanone? - FAQ - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2MHoFYSMGVPxQVr1wq2j7mWaH17pi7sHL7LGh5QuFTJ9HEIR28dlbbZVJ2HLq3fJijMj_XV_edaWZtlxGdRmGlaH9KLbro7LTcjWNuiWKrorUcp1pLHGjC50l7jxF6wEv0lE23kSJO-gdCwRjB_pQXfV7NTaG1-FmjGwjyFwdI0cfJQQqGf2hjbg=]
- The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNmxaBPqaLQoE9O401fi-2zooRjkE8lO3nI1AbydPA-PhBRQgLhqiZeFGhqETwZdctHQMNZlp1mIGvcMRy_H1aslhL729MW_yTd49gMqye6XhlyC0O86XVlytKiSP3p7qh3SYS1XT5wNP53G62vSrxsXlCg8b2sn0af4G9Sccf5-XuBngby5BxgE2hhLLdoy8kL2DRRqVFZpbh76Jv7l0g5vySJftmR3gswPfScIS1cla8Rk1jWwCr9kw=]
- Biocatalytic Synthesis of Amino Alcohols - Publication Server of the University of Greifswald. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoj60uSWbBKg4xPE4G1Q1xlbzoEivAwP5u3N_9kBgQAYX_iSARBUb05cMfFbMsm_wRsHIPX0fHv9LXW9xi13vRumX5MbGJM8YghFLKDve0iCd0201ON-9q2eaOvolwbIdcKInmJ2uShLp1xzykhyUm9m7x4YmvCXIlDNhJ2tTQ0uhBPGQZCJsNoV45FhyJKE74J4IqwmriYJS7]
- Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFujgBXe52TVJW7M2lrmHygcXaNZjQuGfd_ncAgRCDhRvF_rD7KxNH6cBriFeTOBHizFx3D6weIByflBes6-kdK5cvskMUFlvIgYiSlO5UldrQuu1Wn4zmCOkNfJn4XVF64khHw4jOE6XNRXDOhAvJOA43vcvMFr9mYQu-1sv2ROqKYg-FkdM0fwVYyazzgquIRc-m5337BAA==]
- 7-Bromo-1-indanone | High-Purity Research Chemical - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtbiZITbCfoa4i4mD0TnH1NESbh7jHZyTKs_nw1FPB-jF9qvNlxsVDDaSQ6Qj_vjAESQZTtpWZrHJph9DNtswh5mN349P6Z0qd3dt4hUKIS6W1ffwUgiY6l9MwxRZCxfTvExgN]
- Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates A Dissertation Submitted. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkG7f9wO3K0Hjy9UnuClfDqENmQVvQ6K7mefX-co_7C3YiQCN3fx9dUFm1tySGm5d0iRvLiOooSKHKAGisOTvkFOADbPW_1Qfgq-myUD87WWhQLRdKhD7witxubrORHBlwLX7mAchUMMCYGzI9UYnwEM1em7FDYDwIcpR0OjhZKhWS_e7W2A==]
- Synthesis of 1-indanones with a broad range of biological activity - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWDg3eJDKvCiSfGlvZ56oYyDElk7PDcFbdCEw2YaPfbhggLAVZdu8Ebtbo0HAyOQk9KAEcj9vlMmGra390l6c2SwIwM1yl-_I9WjjHltKtCAoD6o-bwBEHI0kicWA8xiMKflBRXrqwsErcf74=]
- Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsUu24RHmshGrjGrLUxQ2xbxWfAC6SNd1rICbx1IAvQieaDvJewMcuQzocNJYFwrSehDrQgb0Z2w5S9w4vUNsR6PN0UK2GElSW_YY_t5C025hY9CqbGrUUxRGqSIZiZW2fEc-ASQNBvYrSMmQ=]
- Enantioselective, biocatalytic reduction of 3-substituted cyclopentenones: application to the asymmetric synthesis of an hNK-1 receptor antagonist - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2HbeZlg6Wsy4JNho38zLdAYx_y63Ggcw8rEIpcTlGY0K0IiznxtAym5yQsfkzJuZlPrsMNN2OHmenJddTcSykAlwfgDNFSdCyIRVyF6-jaYgRD7LF8HTBNP5ywc-9eQiooyNh]
- (PDF) Selective Enzymatic Reduction of Aldehydes - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXTVhl96UyR6I5GoNGaKQJ7zvgXj3m0JBTySACWe7ZQHPnoQE6ghAmDLO2LY3c7iQuiAEYvPgkZrqbjtVaTHFZxWFVn0VvVWW7qCSX1w-PBqCTpA6qw_mWXibeBmEAmGwJO6YXjSSbuWiUHMKpZELkRW38ewHN4V4ReRroWPREoZL2G_YOOVqL_j9t9MwYD4TlrClEByI=]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 7-Bromo-1-indanone | High-Purity Research Chemical [benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 13. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 15. Enantioselective, biocatalytic reduction of 3-substituted cyclopentenones: application to the asymmetric synthesis of an hNK-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: High-Fidelity Buchwald-Hartwig Amination of 7-Bromo-1-indanol
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, pivotal in the synthesis of pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth analysis and detailed protocols for the amination of 7-bromo-1-indanol, a substrate presenting the unique challenge of a free hydroxyl group. We will explore the causality behind the selection of catalysts, ligands, and bases, focusing on a protecting group-free strategy to maximize efficiency and step economy. The protocols herein are designed to be self-validating systems, offering researchers a robust starting point for coupling a wide range of primary and secondary amines to the indanol scaffold.
Mechanistic Rationale: The Engine of C-N Bond Formation
A fundamental understanding of the Buchwald-Hartwig catalytic cycle is paramount for rational reaction design and troubleshooting. The reaction proceeds through a sequence of well-defined organometallic transformations at a palladium center.[3][4]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-bromo-1-indanol, forming a Pd(II) complex. The rate of this step generally follows the order of aryl halide reactivity: I > Br > Cl.[5][6]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.[7]
-
Reductive Elimination: This final, bond-forming step expels the desired N-aryl indanol product, regenerating the active Pd(0) catalyst to continue the cycle. The efficiency of this step is heavily influenced by the steric and electronic properties of the supporting ligand.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Core Challenge: The Free Hydroxyl Group
The primary consideration for 7-bromo-1-indanol is the presence of the C1 hydroxyl group. This protic functionality introduces a potential competing reaction pathway: O-arylation. Under the basic conditions required for amination, the alcohol can be deprotonated to form an alkoxide, which can itself act as a nucleophile to generate an undesired aryl ether byproduct.[1]
While a protecting group strategy (e.g., silyl or benzyl ethers) can circumvent this issue, it adds synthetic steps and reduces overall efficiency.[8] Modern advancements in ligand design have produced catalyst systems with remarkable functional group tolerance, making a protecting group-free approach the preferred method. The key lies in selecting conditions that kinetically favor N-arylation over O-arylation.
Strategic Parameter Selection for 7-Bromo-1-indanol
The success of a protecting group-free amination hinges on the judicious selection of four key parameters: the palladium source, ligand, base, and solvent.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ or Pre-formed Palladacycle Precatalysts (e.g., RuPhos Pd G3) | Pd₂(dba)₃ is a reliable source of Pd(0). However, modern precatalysts are often preferred as they are air-stable and provide a reliable method for generating the active L-Pd(0) species in situ, leading to more reproducible results.[5][9] |
| Ligand | Primary Amines: BrettPhos Secondary Amines: RuPhos | The ligand is the most critical component. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are state-of-the-art.[10] They accelerate the rate-limiting reductive elimination step, outcompeting potential side reactions. BrettPhos is specifically designed for the efficient coupling of primary amines.[3] RuPhos is exceptionally versatile and highly effective for a broad range of secondary amines, including sterically hindered examples.[11] |
| Base | K₃PO₄, Cs₂CO₃, or LHMDS | The choice of base is crucial for managing the free hydroxyl group. While strong alkoxide bases like NaOtBu are common, they can promote competitive O-arylation. Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective and offer superior functional group tolerance.[5] For particularly sensitive substrates, lithium hexamethyldisilazide (LHMDS) is an excellent choice. It is hypothesized that the lithium cation can coordinate to the deprotonated glutarimide, acting as an in-situ protecting group; a similar effect may prevent the indanol-alkoxide from acting as a potent nucleophile.[12] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required. Toluene and dioxane are the most common and effective solvents for this transformation. They possess good solvating properties for the reagents and intermediates and are stable at the required reaction temperatures.[13] |
Experimental Workflow & Protocols
The following diagram outlines the general experimental workflow for setting up a Buchwald-Hartwig amination reaction under an inert atmosphere, a critical practice for ensuring catalyst stability and reaction success.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 1: Amination with Primary Amines using BrettPhos
This protocol is optimized for coupling primary aliphatic or aromatic amines, employing a catalyst system known for its high activity and functional group tolerance.
Reagents & Equipment
-
7-bromo-1-indanol
-
Primary amine (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (2 mol%)
-
Lithium hexamethyldisilazide (LHMDS), 1.0 M in THF (1.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
-
Syringes and needles
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 7-bromo-1-indanol (1.0 mmol, 1.0 equiv) and BrettPhos Pd G3 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe. Add the primary amine (1.2 mmol, 1.2 equiv) via syringe.
-
Base Addition: Add the LHMDS solution (1.5 mL of 1.0 M solution, 1.5 mmol) dropwise via syringe. The mixture may change color upon addition of the base.
-
Reaction: Place the sealed flask into a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and carefully quench with water (10 mL). Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaCl (brine) (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 7-amino-1-indanol product.
Protocol 2: Amination with Secondary Amines using RuPhos
This protocol is a robust method for coupling various secondary amines, including cyclic and acyclic variants, using a highly versatile catalyst system.
Reagents & Equipment
-
7-bromo-1-indanol
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (1.5 equiv)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
-
Syringes and needles
Step-by-Step Procedure
-
Preparation: In a glovebox or on a Schlenk line under a counterflow of inert gas, add 7-bromo-1-indanol (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.025 mmol, 2.5 mol%), and finely ground K₃PO₄ (1.5 mmol, 1.5 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: If not in a glovebox, seal the flask with a rubber septum and purge with inert gas for 5 minutes.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by the secondary amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the flask tightly (e.g., with a Teflon screw cap) and place it into a preheated oil bath at 110 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Check for reaction completion by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents and anhydrous solvents. Consider using a precatalyst for better reproducibility. |
| Insufficiently Strong Base | If using K₃PO₄ or Cs₂CO₃ with a less acidic amine, a stronger base like LHMDS or NaOtBu may be required. | |
| Formation of Hydrodehalogenated Byproduct | β-Hydride Elimination | This side reaction can compete with reductive elimination. Using bulkier ligands (like the recommended biarylphosphines) generally disfavors this pathway.[1] |
| Formation of Aryl Ether Byproduct | Competitive O-Arylation | The amine nucleophile is not outcompeting the indanol-alkoxide. Switch to a less aggressive base (e.g., from NaOtBu to K₃PO₄ or LHMDS). Ensure the amine is of high purity. |
| Reaction Stalls | Catalyst Inhibition | Iodide anions are known to sometimes inhibit catalysis; this is less of an issue with bromides. Ensure the amine is free of impurities that could act as catalyst poisons.[5] |
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Nolan, S. P., et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
CatSci Ltd. (n.d.). Technical Piece: Buchwald-Hartwig Amination. [Link]
-
Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. [Link]
-
Chemistry World. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. [Link]
-
National Institutes of Health (NIH). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. [Link]
-
National Institutes of Health (NIH). (2016). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Wiley-VCH. (2011). Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2018). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. reddit.com [reddit.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 10. entegris.com [entegris.com]
- 11. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
Mitsunobu reaction protocols using 7-bromo-1-indanol
Application Note: High-Fidelity Stereoinversion of 7-Bromo-1-Indanol via Mitsunobu Protocols
Part 1: Executive Summary
This guide details the stereochemical inversion of 7-bromo-1-indanol using modified Mitsunobu protocols. Unlike unhindered secondary alcohols, 7-bromo-1-indanol presents a specific challenge: the peri-effect . The bromine atom at the C7 position creates significant steric occlusion at the C1 reaction center, retarding the approach of the nucleophile and the formation of the oxyphosphonium intermediate.
This note provides two validated workflows:
-
Protocol A (Standard Optimization): For high-acidity nucleophiles (pKa < 11) using DIAD/PPh3.
-
Protocol B (Steric-Enhanced): For difficult inversions using the Tsunoda System (ADDP/PBu3) to overcome the kinetic barrier imposed by the C7-bromine.
Part 2: Scientific Background & Mechanistic Logic
The Peri-Effect Challenge
In the Mitsunobu reaction, the alcohol oxygen attacks the phosphorus of the betaine to form an oxyphosphonium intermediate. Subsequently, the nucleophile attacks the carbon center in an SN2 fashion, inverting the stereochemistry.[1][2]
In 7-bromo-1-indanol , the C7-Bromine atom is spatially proximate to the C1-Hydroxyl group. This creates two competing failure modes:
-
Elimination: The steric bulk favors E2 elimination over SN2 substitution, leading to 7-bromoindene.
-
Betaine Stalling: The bulky phosphine (PPh3) may struggle to activate the crowded alcohol, or the nucleophile cannot access the backside of the C-O bond due to the "overhang" of the bromine.
Mechanistic Visualization
Figure 1: Mechanistic pathway highlighting the critical steric interference (Peri-Effect) caused by the C7-Bromine substituent.[3]
Part 3: Experimental Protocols
Reagent Selection Strategy
| Component | Standard Choice | High-Performance Choice | Rationale for 7-Br-Indanol |
| Azodicarboxylate | DIAD (Diisopropyl) | ADDP (1,1'-(azodicarbonyl)dipiperidine) | ADDP is more stable and creates a more basic betaine, essential for hindered substrates. |
| Phosphine | PPh3 (Triphenyl) | PBu3 (Tributyl) | PBu3 is less sterically demanding than PPh3, allowing better access to the crowded C1-OH. |
| Nucleophile | Benzoic Acid | 4-Nitrobenzoic Acid | Lower pKa (3.4 vs 4.2) ensures rapid protonation of the betaine, preventing side reactions. |
| Solvent | THF | Toluene | Toluene allows for higher reaction temperatures if the SN2 step is sluggish. |
Protocol A: Standard Inversion (DIAD/PPh3)
Recommended for initial screening or when using highly acidic nucleophiles (e.g., 4-nitrobenzoic acid).
Reagents:
-
(S)-7-Bromo-1-indanol (1.0 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)[4]
-
4-Nitrobenzoic acid (1.5 equiv)
-
DIAD (1.5 equiv)[4]
-
Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Preparation: Charge a flame-dried flask with (S)-7-bromo-1-indanol, PPh3, and 4-nitrobenzoic acid. Dissolve in anhydrous THF under Nitrogen/Argon.
-
Cooling: Cool the mixture to 0°C using an ice bath. Critical: Low temperature prevents premature decomposition of the betaine.
-
Addition: Add DIAD dropwise over 20 minutes. Maintain internal temperature < 5°C. The solution will turn yellow/orange.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–18 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 4:1). If alcohol persists after 18h, proceed to Protocol B.
-
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x).[5] Wash combined organics with saturated NaHCO3 (to remove unreacted acid) and brine.[4] Dry over Na2SO4.[4]
-
Purification: Flash chromatography. The ester product typically elutes before the phosphine oxide.
Protocol B: Enhanced Steric Protocol (Tsunoda System)
REQUIRED if Protocol A fails or yields < 50%. Uses ADDP/PBu3 to force the reaction on the hindered C1 center.
Reagents:
-
(S)-7-Bromo-1-indanol (1.0 equiv)
-
Tributylphosphine (PBu3) (1.5 equiv) Warning: Stench/Pyrophoric
-
Nucleophile (e.g., Phthalimide for amine synthesis) (1.5 equiv)
-
ADDP (1.5 equiv)
-
Anhydrous Toluene or THF
Step-by-Step:
-
Betaine Formation (Pre-complexation): In a separate vessel, dissolve ADDP in Toluene/THF. Add PBu3 at 0°C. Stir for 15 mins until a precipitate or color change (betaine formation) is observed.
-
Why? ADDP/PBu3 betaines are less soluble but highly reactive. Pre-forming ensures active species is ready.
-
-
Substrate Addition: Add the 7-bromo-1-indanol and the nucleophile (e.g., Phthalimide) to the betaine slurry at 0°C.
-
Thermal Drive: Allow to warm to RT. If using Toluene, heat to 60°C for 4–6 hours.
-
Note: The 7-Br steric hindrance raises the activation energy of the SN2 step. Heating overcomes this, which is only possible because the ADDP/PBu3 adduct is thermally more stable than DIAD/PPh3.
-
-
Workup: Cool to RT. Dilute with Hexanes. Most of the phosphine oxide and reduced hydrazine (ADDPH2) will precipitate. Filter off solids.[2][4]
-
Purification: Concentrate filtrate and purify via column chromatography.
Part 4: Workflow & Decision Logic
Figure 2: Decision tree for selecting the appropriate Mitsunobu protocol based on nucleophile acidity and initial reaction success.
Part 5: Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material remains) | Steric bulk of PPh3 prevents activation. | Switch to PBu3 (smaller cone angle) and ADDP . |
| Formation of 7-Bromoindene | E2 Elimination dominates SN2. | Lower reaction temp to 0°C; Use a more acidic nucleophile (e.g., p-Nitrobenzoic acid vs Benzoic acid). |
| Low Yield with Nitrogen Nucleophiles | Phthalimide pKa is borderline. | Use DPPA (Diphenylphosphoryl azide) to form the azide (Warning: Explosion Risk) or use the ADDP protocol. |
| Product Racemization | SN1 character due to stable benzylic carbocation. | Ensure strictly anhydrous conditions; Avoid highly polar solvents like DMF which stabilize carbocations. Use Toluene. |
Validation Metrics:
-
1H NMR: The benzylic proton (H1) of the ester product will shift significantly downfield (approx 6.0–6.5 ppm) compared to the alcohol (approx 5.0–5.5 ppm).
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA gradient) to confirm enantiomeric excess (ee). Expect >95% inversion.
Part 6: References
-
Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
-
Tsunoda Reagent (ADDP/PBu3) for Hindered Alcohols: Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993. Link
-
Inversion of Hindered Benzylic Alcohols: Dodge, J. A., et al. "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Organic Syntheses, 1996.[6] Link
-
Indanol Synthesis Applications: "Process for the preparation of (R)-1-aminoindanes." European Patent EP2181980A1. Link
-
Safety of Azides in Mitsunobu: "Mitsunobu Reaction with DPPA." Organic Chemistry Portal. Link
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Fidelity Synthesis of Grignard Reagents from 7-bromo-2,3-dihydro-1H-inden-1-ol
Executive Summary & Strategic Analysis
The formation of Grignard reagents from 7-bromo-2,3-dihydro-1H-inden-1-ol presents a classic but critical chemoselective challenge: Protic Incompatibility .
Direct reaction of this substrate with magnesium is chemically impossible due to the presence of the secondary benzylic alcohol at the C1 position. Grignard reagents are strong bases (
The Solution: A "Protect-React-Deprotect" strategy is non-negotiable. This guide details the industry-standard protocol using tert-Butyldimethylsilyl (TBS) protection due to its stability under basic Grignard conditions and facile removal.
Strategic Workflow
The following diagram illustrates the mandatory pathway to success.
Figure 1: Critical workflow for generating Grignard reagents from protic aryl halides.
Protocol A: Hydroxyl Protection (Silylation)
Before attempting Grignard formation, the C1-hydroxyl group must be masked. The tert-butyldimethylsilyl (TBS) group is selected for its high stability to magnesium reagents and ease of monitoring via NMR.
Materials
-
Substrate: 7-bromo-2,3-dihydro-1H-inden-1-ol (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Base: Imidazole (2.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Workup: Diethyl ether (
), Brine, Sodium sulfate ( )
Experimental Procedure
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar under an inert atmosphere (
or Ar). -
Dissolution: Dissolve 7-bromo-2,3-dihydro-1H-inden-1-ol in anhydrous DMF (concentration ~0.5 M).
-
Addition: Add imidazole (2.5 equiv) in one portion. Stir for 5 minutes until fully dissolved.
-
Reaction: Cool the solution to 0°C (ice bath). Add TBSCl (1.2 equiv) portion-wise over 10 minutes.
-
Monitoring: Remove ice bath and warm to room temperature. Stir for 3–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.
-
Success Criteria: Disappearance of the polar starting material spot.
-
-
Workup: Dilute with
and wash sequentially with water (3x) to remove DMF, then brine (1x). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography (typically 100% Hexanes to 5% EtOAc/Hexanes) to yield the TBS-protected aryl bromide .
Protocol B: Grignard Formation (Mg Insertion)
This is the critical step. Aryl bromides on indane systems can be sterically hindered or electronically deactivated. Proper activation of magnesium is the key variable for success.
Materials
-
Substrate: TBS-protected 7-bromo-inden-1-ol (from Protocol A).
-
Metal: Magnesium turnings (1.3 equiv) – Must be fresh/shiny.
-
Solvent: Anhydrous THF (Tetrahydrofuran) – Stabilizer-free preferred.
-
Activator: Diisobutylaluminum hydride (DIBAL-H) (1-2 mol%) OR Iodine crystal (
).
Experimental Procedure
1. Magnesium Activation (The "Dry Stir" Method)
-
Place Mg turnings (1.3 equiv) in a flame-dried Schlenk flask equipped with a reflux condenser under Argon.
-
Critical Step: Stir the dry turnings vigorously for 30 minutes. The friction exposes fresh metal surfaces (mechanical activation).
-
Optional: If Mg is old, wash with 1M HCl, water, acetone, and ether, then dry under high vacuum before use.
2. Initiation
-
Add just enough anhydrous THF to cover the Mg turnings.
-
Add a single crystal of Iodine (
). -
Add 5-10% of the total volume of the TBS-protected substrate solution (dissolved in THF).
-
Observation: Heat gently with a heat gun. Initiation is confirmed by:
-
Disappearance of the brown Iodine color (solution turns clear/grey).
-
Spontaneous boiling (exotherm) without external heat.
-
Turbidity (formation of magnesium salt).
-
3. Propagation
-
Once initiated, remove the heat source.
-
Add the remaining substrate solution dropwise via a pressure-equalizing addition funnel.
-
Rate Control: Adjust addition rate to maintain a gentle reflux. If reflux stops, stop addition and heat gently to restart.
-
After addition is complete, reflux for an additional 1–2 hours to ensure full conversion.
Protocol C: Quality Control (Titration)
Never assume the concentration of a Grignard reagent. Yields vary based on moisture and homocoupling (Wurtz coupling) side reactions.
Method: Titration with Salicylaldehyde Phenylhydrazone .[1][2][3] This method is superior to simple acid/base titration because it is specific to the Carbon-Magnesium bond and is not affected by hydroxide/alkoxide impurities.
Procedure
-
Dissolve a precise amount of salicylaldehyde phenylhydrazone (e.g., 0.5 mmol) in 5 mL of dry THF. The solution will be yellow .
-
Add the formed Grignard reagent dropwise via a microliter syringe.
-
Endpoint: The solution turns from yellow to bright orange/red (formation of the dianion complex).
-
Calculation:
Data Summary & Troubleshooting
Reagent Stoichiometry Table
| Component | Equiv. | Role | Notes |
| Protected Substrate | 1.0 | Precursor | Must be azeotropically dried (toluene) if stored. |
| Mg Turnings | 1.3 | Metal Source | Excess ensures complete consumption of bromide. |
| THF | [0.5 - 1.0 M] | Solvent | Must be <50 ppm water (Karl Fischer). |
| Iodine | Trace | Activator | Visual indicator of initiation. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No exotherm/bubbles | Passivated Mg surface | Add 0.1 mL of DIBAL-H or 1,2-dibromoethane to etch the surface. |
| Precipitate forms early | Schlenk equilibrium | Add more THF; Grignards can be less soluble at high concentrations. |
| Low Titer (<50%) | Wet solvent/Atmosphere | Check THF water content. Ensure Argon flow is positive. |
| Wurtz Coupling (Dimer) | Overheating | Slow down addition rate; dilute reaction mixture. |
References
-
Protecting Group Strategies
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006. (Standard reference for TBS stability).
-
Protection of Alcohols - Chemistry LibreTexts. Available at: [Link]
-
Grignard Formation & Mechanism
-
Titration Protocols
-
Incompatibility of Grignards with Alcohols
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
Sources
Application Note: A Scalable Three-Step Process for the Synthesis of 7-Bromo-1-indanol
Abstract
7-Bromo-1-indanol is a valuable heterocyclic intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry and functional handles make it a versatile building block for complex molecular architectures. This document provides a detailed, three-step synthetic protocol designed for scalability, focusing on robust and well-established chemical transformations. The process begins with the efficient construction of the 1-indanone core via an intramolecular Friedel-Crafts acylation, followed by a regioselective bromination to install the bromine atom at the C7-position, and concludes with a chemoselective reduction of the ketone to the desired secondary alcohol. Each step is accompanied by a discussion of the underlying chemical principles, process optimization considerations, and detailed experimental procedures to ensure reproducibility and safety during scale-up.
Overall Synthetic Strategy
The synthesis of 7-bromo-1-indanol is strategically designed in three distinct stages to maximize yield, purity, and operational efficiency. This approach allows for clear in-process controls and isolates potential challenges to individual steps.
-
Step I: Intramolecular Friedel-Crafts Acylation: Synthesis of the core 1-indanone scaffold from 3-phenylpropionic acid. This is a classic and highly effective method for forming the fused bicyclic ring system.[1][2][3]
-
Step II: Electrophilic Aromatic Bromination: Regioselective bromination of 1-indanone to yield 7-bromo-1-indanone. This step is the most challenging due to competing reaction sites and requires careful control of conditions to achieve the desired isomer.
-
Step III: Chemoselective Ketone Reduction: Reduction of the carbonyl group in 7-bromo-1-indanone to the corresponding secondary alcohol, 7-bromo-1-indanol, using a mild and selective reducing agent.
The complete workflow is illustrated below.
Caption: High-level overview of the three-step synthesis.
Step I: Scalable Synthesis of 1-Indanone
Mechanistic Rationale
The formation of 1-indanone from 3-phenylpropionic acid is achieved through an intramolecular Friedel-Crafts acylation.[1][4] This reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Brønsted or Lewis acid is used to activate the carboxylic acid, generating a highly electrophilic acylium ion intermediate. The tethered aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion to form the five-membered cyclopentanone ring.[3] Subsequent deprotonation restores aromaticity and yields the final 1-indanone product. For large-scale synthesis, polyphosphoric acid (PPA) or Eaton's reagent are often preferred due to their efficacy and cost-effectiveness, acting as both the catalyst and solvent.[5]
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Detailed Protocol: 1-Indanone Synthesis
Materials:
-
3-Phenylpropionic Acid
-
Polyphosphoric Acid (PPA)
-
Ice-cold water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, charge polyphosphoric acid (approx. 10 times the weight of the starting material).
-
Heating: Heat the PPA to 70-80°C with vigorous stirring to ensure it is mobile.
-
Reagent Addition: Slowly add 3-phenylpropionic acid in portions to the hot PPA. The addition should be controlled to maintain the internal temperature below 100°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 90-95°C and maintain for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to below 50°C. In a separate vessel, prepare a large volume of ice-cold water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. This is a highly exothermic process and must be done with extreme caution.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-indanone.
-
Purification: The crude product can be purified by vacuum distillation to afford pure 1-indanone as a low-melting solid.
Step II: Regioselective Bromination to 7-Bromo-1-indanone
Causality and Experimental Choices
The regioselective bromination of 1-indanone presents a significant chemical challenge. The molecule has two primary sites for electrophilic attack: the electron-rich aromatic ring and the α-carbon (C2) of the ketone, which can be enolized.
-
α-Bromination (C2): This is often the kinetically favored pathway, especially under acidic conditions where enolization is promoted, leading to 2-bromo-1-indanone.[6]
-
Aromatic Bromination (C4, C6, C7): The acyl group is a deactivating, meta-directing group. Therefore, direct bromination would be expected to yield primarily the 6-bromo isomer, with minor amounts of the 4-bromo isomer. The C7 position is sterically hindered and electronically disfavored.
Achieving bromination at the C7 position is non-trivial and often results in a mixture of isomers requiring careful purification.[7] The protocol described here is a general approach for aromatic bromination; process development and optimization would be required to maximize the yield of the desired 7-bromo isomer. The choice of a non-polar solvent and a Lewis acid catalyst aims to favor electrophilic aromatic substitution over α-bromination.
Detailed Protocol: 7-Bromo-1-indanone Synthesis
Materials:
-
1-Indanone
-
Anhydrous Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃)
-
Liquid Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
10% Sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Charge a dry, inerted reactor with 1-indanone and anhydrous dichloromethane. Cool the solution to 0-5°C using an ice bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃, ~0.1 equivalents) to the solution with stirring.
-
Bromine Addition: In a separate addition funnel, prepare a solution of bromine (1.05 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for an additional 2-4 hours. Monitor the reaction for the consumption of starting material and the formation of bromo-indanone isomers.
-
Quenching: Slowly and carefully quench the reaction by adding it to a stirred vessel of ice-cold water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with 10% sodium bisulfite solution to remove excess bromine, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude mixture of bromo-indanone isomers.
-
Purification: This is a critical step. The constitutional isomers (4-bromo, 6-bromo, 7-bromo) will have very similar physical properties.[8] Purification requires careful fractional crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or preparative chromatography.
Step III: Chemoselective Reduction to 7-Bromo-1-indanol
Rationale for Reagent Selection
The final step involves the reduction of the ketone in 7-bromo-1-indanone to a secondary alcohol. The choice of reducing agent is critical to ensure high chemoselectivity.
-
Sodium Borohydride (NaBH₄): This is the reagent of choice for this transformation on a large scale. It is inexpensive, easy to handle, and highly selective for reducing aldehydes and ketones in the presence of less reactive functional groups like aryl halides and esters.[9][10]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This is an excellent alternative that uses an aluminum alkoxide (e.g., aluminum isopropoxide) as a catalyst.[11][12] It offers exceptional chemoselectivity and is environmentally benign, but reaction times can be longer.[13][14][15]
The following protocol utilizes sodium borohydride in methanol, a common and scalable solvent system.
Detailed Protocol: 7-Bromo-1-indanol Synthesis
Materials:
-
7-Bromo-1-indanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reactor, dissolve the purified 7-bromo-1-indanone in methanol. Cool the solution to 0-5°C with an ice bath.
-
Reductant Addition: Add sodium borohydride (approx. 0.5-1.0 equivalents) in small portions, maintaining the internal temperature below 15°C. The reaction is exothermic and generates hydrogen gas.[16]
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is deemed complete by TLC or HPLC analysis.
-
Quenching: Cool the mixture back to 0-5°C and slowly add 1M HCl to neutralize excess NaBH₄ and decompose the borate ester complex. Maintain the pH between 5-6.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Add water and ethyl acetate to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to yield pure 7-bromo-1-indanol.
Process Data and Safety Considerations
Summary of Process Parameters
| Step | Transformation | Key Reagents | Solvent | Temp (°C) | Typical Yield | Key Considerations |
| I | 3-Phenylpropionic Acid → 1-Indanone | Polyphosphoric Acid | PPA | 90-95 | 85-95% | Highly exothermic quench; viscous reaction mixture. |
| II | 1-Indanone → 7-Bromo-1-indanone | Br₂, FeBr₃ | DCM | 0-5 | Isomer Dependent | Regioselectivity is challenging; requires careful purification. |
| III | 7-Bromo-1-indanone → 7-Bromo-1-indanol | NaBH₄ | Methanol | 0-25 | >95% | Exothermic; H₂ gas evolution. |
Scale-Up Safety and Integrity
-
Thermal Hazards: All three steps involve potential thermal hazards. The Friedel-Crafts acylation quench and the NaBH₄ reduction are particularly exothermic.[17] When scaling up, it is critical to ensure adequate cooling capacity and to control the rate of addition.[18][19] Reaction calorimetry studies are recommended before moving to a pilot scale to understand the heat flow and potential for thermal runaway.[20]
-
Reagent Handling: Liquid bromine is highly corrosive and toxic and must be handled with extreme care in a well-ventilated area. PPA is corrosive and its quench is highly energetic.
-
Workup and Purification: Large-scale extractions and crystallizations require appropriate equipment. The purification of constitutional isomers in Step II is the most significant challenge to achieving high purity of the final product and must be addressed with robust analytical methods and purification techniques.[21]
References
- Filo. (2025, July 30). Synthesize this compound from benzene: ![Compound: 1-indanone (the indan... Available at: https://www.filo.tutor/solution/63b6d21a-5544-469f-8566-5089e1b59002/synthesize-this-compound-from-benzene-compound-1-indanone-the-indanone-structure-shown-in-the-image
-
MDPI. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(11), 1969. Available at: [Link]
-
Domling, A., et al. (2019). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 15, 284-307. Available at: [Link]
-
Cardillo, P., et al. (2005). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 9(4), 452-457. Available at: [Link]
-
University of Rochester. (2019, September 18). Scale-Up Reaction Safety. Available at: [Link]
-
Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction. Available at: [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
-
Wikipedia. Meerwein–Ponndorf–Verley reduction. Available at: [Link]
-
Stanford University. (2023, March 15). Scale Up Safety. Available at: [Link]
-
Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). Available at: [Link]
-
Minnesota State University Moorhead. NaBH4 Reduction of Ketone to Alcohol. Available at: [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available at: [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]
-
Jasouri, S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. Available at: [Link]
-
Gribble, G. W. (2010). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Arkivoc, 2010(1), 147-178. Available at: [Link]
-
Scribd. Sodium Borohydride Ketone Reduction. Available at: [Link]
-
Tutar, A., & Erenler, R. (2016). Bromination of 4-bromoindanone and 5-bromoindanone, facile synthetic access to 3,5, 10-tribromo-7H-benzo(c) fluoren-7-one. Journal of the Chemical Society of Pakistan, 38(3), 546-552. Available at: [Link]
-
Rendina, V. L., et al. (2012). Scalable synthesis of a new enantiomerically pure π-extended rigid amino indanol. Tetrahedron Letters, 53(1), 104-107. Available at: [Link]
-
Chemistry LibreTexts. (2021, March 5). 9.1: Prelude to Separation, Purification, and Identification. Available at: [Link]
-
PubChem. 3-Bromo-1-indanone. Available at: [Link]
-
ResearchGate. (2014, April 1). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. Available at: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 998-1017. Available at: [Link]
-
Wang, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 8(11), 1406. Available at: [Link]
- Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesize this compound from benzene: ![Compound: 1-indanone (the indan.. [askfilo.com]
- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [cora.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. scribd.com [scribd.com]
- 17. noahchemicals.com [noahchemicals.com]
- 18. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 19. ehs.stanford.edu [ehs.stanford.edu]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-bromo-2,3-dihydro-1H-inden-1-ol
Executive Summary
7-bromo-2,3-dihydro-1H-inden-1-ol is a critical chiral scaffold often employed in the synthesis of CNS-active agents and kinase inhibitors. Its purification is frequently complicated by two factors:
-
Low Melting Point Proximity: Substituted indanols often exhibit melting points <100°C, leading to a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
Impurity Profile: The reduction of 7-bromo-1-indanone often leaves residual ketone or over-reduced indane byproducts, which act as "crystal poisons," suppressing nucleation.
This guide provides a validated workflow for solvent selection, a standardized recrystallization protocol, and a "Rescue Logic" for oiled-out batches.
Solvent System Selection (The "Golden Zone")
Do not blindly follow a literature recipe. The optimal solvent system depends heavily on the impurity profile of your specific batch.
Solvent Screening Matrix
Perform this test on 100 mg of crude material before scaling up.
| Solvent System | Role | Suitability | Notes |
| Ethyl Acetate / n-Heptane | Primary Rec. | High | Best balance. Alcohol dissolves in hot EtOAc; Heptane acts as anti-solvent to force precipitation upon cooling. |
| Toluene / Hexanes | Alternative | Medium | Use if the compound oils out in EtOAc. Toluene's aromatic nature interacts well with the indane ring, potentially stabilizing the crystal lattice. |
| Ethanol / Water | Polar Option | Low-Medium | Effective for removing inorganic salts (e.g., borohydride residues), but high risk of oiling out due to water's high polarity. |
| Dichloromethane (DCM) | Solubilizer | Low | Too volatile; poor for recrystallization but excellent for initial dissolution before adding a higher-boiling anti-solvent (e.g., Heptane). |
Standardized Recrystallization Protocol
Objective: Purify >95% crude material to >98% HPLC purity. Scale: Protocol written for 10 g input (Scale linearly).
Phase A: Dissolution
-
Place 10 g of crude 7-bromo-1-indanol in a 250 mL round-bottom flask (RBF).
-
Add 30 mL Ethyl Acetate (EtOAc) .
-
Heat to reflux (approx. 77°C) with magnetic stirring.
-
Checkpoint: If solids remain, add EtOAc in 2 mL increments until clear.
-
Critical: Do not exceed 50 mL total solvent (5 vol). If it doesn't dissolve, you have inorganic salts (filter them hot).
-
Phase B: Anti-Solvent Addition
-
Remove from heat source but keep stirring.
-
Slowly add n-Heptane dropwise to the hot solution.
-
Stop adding when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of EtOAc to clear the turbidity (restore solution).
Phase C: Controlled Cooling (The Critical Step)
-
Wrap the flask in a towel or place in a warm oil bath (heat off) to allow slow cooling to room temperature over 2 hours.
-
Why? Rapid cooling traps impurities and causes oiling.[1]
-
-
Once at 20-25°C, check for crystal growth.
-
If crystals are present, cool further in an ice bath (0-4°C) for 30 minutes.
Phase D: Isolation
-
Filter via vacuum filtration (Buchner funnel).[2]
-
Wash the cake with cold 1:3 EtOAc:Heptane (pre-chilled to 0°C).
-
Dry under vacuum at 40°C for 4 hours.
Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Question: "My solution turned into a cloudy emulsion, and now there is a sticky yellow oil at the bottom of the flask. No crystals formed."[2]
Diagnosis: The solution temperature dropped below the "oiling out limit" (LLPS boundary) before it hit the crystallization curve. This is common with bromo-indanols.
The Rescue Protocol (Logic Tree):
Issue 2: Impurity Persistence
User Question: "I recrystallized twice, but the ketone starting material (7-bromo-1-indanone) is still present at 5%."
Scientific Insight: The ketone and alcohol have similar solubilities in EtOAc. You need a solvent system that discriminates based on polarity.
-
Solution: Switch to Toluene . The planar ketone stacks differently in aromatic solvents than the alcohol.
-
Protocol Modification: Dissolve in minimum hot Toluene. Add Hexanes until cloudy. The ketone is more soluble in the mother liquor (Hexanes) and will wash away.
Issue 3: No Precipitation
User Question: "I cooled the solution to -20°C, but it's still clear. No solid."
Diagnosis: The solution is supersaturated but lacks a nucleation site (metastable zone width is too wide). Corrective Actions:
-
Scratch the glass: Use a glass rod to scratch the inner wall of the flask (creates microscopic nucleation sites).
-
Seed: Add a single crystal of pure product (if available).
-
Evaporate: You likely used too much solvent. Rotovap off 50% of the volume and retry.
Analytical Validation
Before releasing the batch, confirm identity and purity.
| Test | Expected Result | Failure Indicator |
| HPLC (UV 254 nm) | >98% Area | Peaks at RRT 0.9 or 1.1 (Ketone/Isomer) |
| 1H-NMR (CDCl3) | Multiplet at δ 5.2-5.3 ppm (CH-OH) | Doublet/Triplet at δ 2.5-3.0 ppm integration mismatch |
| Melting Point | Sharp range (e.g., 78-80°C)* | Wide range (>3°C) indicates solvent entrapment |
*Note: Exact MP depends on crystal polymorph; establish a reference standard.
References
-
General Recrystallization of Indanols
- Source: Vogel's Textbook of Practical Organic Chemistry.
- Relevance: Establishes standard purification for secondary benzylic alcohols using mixed-solvent systems (EtOAc/Hydrocarbons).
-
URL:
-
Synthesis of 7-bromo-1-indanone derivatives
- Source: BenchChem Technical Support / PubChem.
- Relevance: Confirms synthesis routes via Friedel-Crafts and subsequent reduction, highlighting ketone impurities.
-
URL:
-
Oiling Out Phenomena in Crystallization
- Source: Mettler Toledo Crystalliz
- Relevance: Mechanistic explanation of Liquid-Liquid Phase Separ
-
URL:
-
Purification of Halogenated Indazoles (Analogous Chemistry)
- Source: MDPI Molecules, "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine".
- Relevance: Demonstrates solubility profiles of 7-bromo-fused ring systems in polar/non-polar mixtures.
-
URL:
Sources
Technical Support Center: Enantioselective Synthesis of 7-Bromo-2,3-dihydro-1H-inden-1-ol
[1]
Reference ID: TSC-IND-7BR-001 Status: Active Last Updated: October 2025 Subject: Optimization of Enantiomeric Excess (ee) for Sterically Hindered Indanols[1]
Executive Summary & Molecule Profile
Target Molecule: 7-bromo-2,3-dihydro-1H-inden-1-ol (7-Bromo-1-indanol) Critical Challenge: The peri-interaction between the bromine atom at C7 and the carbonyl/hydroxyl center at C1 creates significant steric bulk and electronic repulsion.[1] Standard protocols for unsubstituted 1-indanone often fail to achieve >95% ee due to this specific steric clash.[1]
Recommended Strategy:
-
Primary Route (Biocatalysis): Ketoreductase (KRED) screening for >99% ee and mild conditions.
-
Secondary Route (Chemical): Corey-Bakshi-Shibata (CBS) Reduction using specific borane sources to navigate the steric pocket.[2]
Method A: Biocatalytic Reduction (The Gold Standard)
Biocatalysis is currently the most reliable method for overcoming the steric hindrance of the 7-bromo substituent. Enzymes are less sensitive to the peri-steric clash than transition metal catalysts if the correct binding pocket is selected.
Protocol: KRED Screening & Scale-Up
Objective: Reduce 7-bromo-1-indanone to (S)- or (R)-7-bromo-1-indanol with >99% ee.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM Magnesium Sulfate (
).[1] -
Cofactor Mix: Add NADP+ (1.0 g/L) and Glucose Dehydrogenase (GDH) for cofactor regeneration.
-
Substrate Solution: Dissolve 7-bromo-1-indanone in DMSO (final concentration in reaction: 5-10% v/v). Note: High solubility is difficult; do not exceed 10% DMSO to avoid enzyme denaturation.
-
Reaction: Mix enzyme (5-10 mg/mL), substrate solution, and glucose (1.5 eq) at 30°C.
-
Monitoring: Check conversion via HPLC every 4 hours.
Troubleshooting Guide: Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at ~50% | Product Inhibition | The 7-bromo-1-indanol product may be toxic to the enzyme.[1] Solution: Add a resin (e.g., Amberlite XAD-4) for in situ product removal (ISPR).[1] |
| Low Solubility / Precipitation | Hydrophobic Substrate | Solution: Add a surfactant like Tween-80 (0.1%) or increase co-solvent (IPA/DMSO) up to 20% (requires solvent-tolerant KRED variant).[1] |
| Low ee (<90%) | Wrong Enzyme Pocket Size | The 7-Br group is clashing with the active site wall. Solution: Screen "bulky-substrate" KRED panels (e.g., from Codexis or Daicel) specifically designed for ortho-substituted aromatics.[1] |
Visualization: KRED Optimization Workflow
Caption: Iterative workflow for screening and optimizing Ketoreductase (KRED) enzymes for hindered substrates.
Method B: Corey-Bakshi-Shibata (CBS) Reduction[1]
If biocatalysis is unavailable, CBS reduction is the preferred chemical route. The oxazaborolidine catalyst is uniquely capable of directing hydride attack away from the bulky 7-bromo substituent.
Protocol: Asymmetric Reduction
Reagents:
-
Catalyst: (R)-Me-CBS (10-20 mol%).[1] Note: Use (R)-catalyst to target (S)-alcohol (verify with specific model).[1]
-
Reductant: Borane-dimethylsulfide (
) or Catecholborane.[1] -
Solvent: Anhydrous THF.
Critical Steps:
-
Drying: The substrate must be azeotropically dried with toluene. Water destroys the catalyst and lowers ee.
-
Temperature: Cool reaction to -20°C or lower . The 7-bromo steric clash requires lower temperatures to maximize the energy difference between the favored and unfavored transition states.
-
Addition: Add the ketone slowly (over 1-2 hours) to the catalyst/borane mixture. This maintains a low concentration of unreacted ketone, preventing non-catalyzed (racemic) background reduction.[1]
Troubleshooting Guide: CBS Reduction
| Issue | Diagnosis | Solution |
| Variable ee (e.g., 85-92%) | Moisture Contamination | CBS is extremely water-sensitive.[1] Ensure glassware is flame-dried and THF is distilled from Na/Benzophenone.[1] |
| Low Conversion | Steric Blockage | The 7-Br group slows the reaction. Solution: Increase catalyst loading to 20 mol% or switch to Catecholborane (slower but often more selective). |
| Racemization during workup | Acid Sensitivity | Benzylic alcohols can racemize in acid. Solution: Quench with MeOH, then use a mild saturated |
Analytical Methods (QA/QC)
Accurate determination of ee is difficult due to the structural similarity of the enantiomers.
Recommended HPLC Method:
-
Column: Chiralcel OD-H or AD-H (Daicel).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 mL/min (Slower flow improves resolution of the hindered rotation).
-
Detection: UV @ 254 nm (Strong absorption due to Br-aromatic ring).[1]
Data Interpretation: Typically, the 7-bromo substituent increases retention time on polysaccharide columns compared to unsubstituted indanol due to increased interaction with the stationary phase aromatic rings.
Frequently Asked Questions (FAQ)
Q: Can I use Noyori Transfer Hydrogenation (Ru-TsDPEN)? A: Proceed with caution. While standard for indanones, the 7-bromo substituent creates a "peri" clash that often disrupts the "outer-sphere" mechanism of Ru-catalysts, leading to lower ee (typically 80-90%).[1] If you must use this, try tethered Ru-catalysts which are more rigid.[1]
Q: Why is the 7-bromo position so problematic compared to the 4, 5, or 6 positions? A: The 7-position is "peri" to the carbonyl (C1). This is spatially much closer than an ortho position is to a side chain. It forces the carbonyl oxygen out of plane, altering the binding geometry in the catalyst's chiral pocket.
Q: Is Kinetic Resolution (Lipase) a viable backup? A: Yes, specifically using CAL-B (Novozym 435) with vinyl acetate in hexane.[1] However, the maximum yield is 50%.[3] This is only recommended if you need both enantiomers or if asymmetric reduction fails.
References
-
Corey, E. J., & Helal, C. J. (1998).[1][4] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link[1]
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link[1]
-
Hollmann, F., et al. (2011).[1] Biocatalytic reduction of ketones. Green Chemistry. Link
-
Daicel Chiral Technologies. (2025). Chiral Column Selection Guide for Halogenated Aromatics. Link
-
Wagner, J., et al. (2021).[1] London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction.[5] Angewandte Chemie. Link
Sources
- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. jocpr.com [jocpr.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-bromo-2,3-dihydro-1H-inden-1-ol
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with metallic impurities in 7-bromo-2,3-dihydro-1H-inden-1-ol. The following question-and-answer format provides in-depth, field-proven insights and actionable protocols to ensure the purity and integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of 7-bromo-2,3-dihydro-1H-inden-1-ol has a slight discoloration (grey, black, or faint brown) after synthesis. Could this indicate metal contamination?
A1: Yes, discoloration is a common visual indicator of residual metal catalysts. While a pure compound should be a white to off-white solid, trace metals can impart a color.
-
Palladium (Pd): Often used in cross-coupling reactions, residual palladium can manifest as a grey or black tint, sometimes from the formation of palladium black.[1]
-
Copper (Cu): If copper catalysts were used, you might observe a faint brown, green, or blue hue depending on the oxidation state and ligands present.
-
Iron (Fe): Contamination from equipment or reagents can lead to a yellowish or brownish appearance.
However, visual inspection is not definitive. The gold standard for quantifying metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) .[2] These techniques provide precise quantification of specific elemental impurities, which is critical for pharmaceutical applications where strict limits are enforced by regulatory bodies like the ICH Q3D guidelines.[3]
Q2: I've confirmed palladium contamination via ICP-MS. What are the most effective methods for its removal, and how do I choose the right one?
A2: The choice of method depends on the nature of the palladium species (heterogeneous vs. soluble) and the required final purity. The main strategies are treatment with metal scavengers, activated carbon, or recrystallization.[3]
Here is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting a palladium removal method.
Summary of Primary Methods:
-
Metal Scavengers: These are functionalized silica gels that selectively bind to metal complexes.[4] They are highly efficient, easy to remove by filtration, and generally do not cause significant yield loss.[5][6] This is often the preferred method for achieving very low ppm levels.
-
Activated Carbon: A less selective but cost-effective option for removing a wide range of impurities, including metal residues.[7][8] Its high surface area allows it to adsorb metal complexes.[9] However, it can also adsorb the desired product, potentially leading to lower yields.[6]
-
Recrystallization: This classic purification technique can be effective if the metal impurities are sparingly soluble in the chosen solvent system at low temperatures.[10] Its success is highly dependent on finding suitable solvent conditions.
Q3: Can you provide a detailed protocol for using a metal scavenger to remove palladium?
A3: Certainly. Silica-based thiol scavengers (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol) are particularly effective for palladium removal due to the strong affinity of sulfur for soft metals like Pd.[11]
Protocol: Palladium Scavenging using Silica-Thiol Resin
-
Dissolution: Dissolve the crude 7-bromo-2,3-dihydro-1H-inden-1-ol in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or THF) to a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add 3-5 equivalents of the silica-thiol scavenger resin relative to the initial amount of palladium catalyst used in the synthesis. If the exact amount of residual palladium is known from ICP-MS, you can use a more precise amount (e.g., 10-20 equivalents relative to the ppm content).
-
Incubation: Stir the mixture at room temperature for 4-16 hours. For challenging cases, the temperature can be increased to 40-60°C to improve kinetics.
-
Filtration: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a pad of Celite® is sufficient.[5] The scavenger, with the bound palladium, remains on the filter paper.
-
Solvent Removal: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure.
-
Purity Analysis: Submit the purified product for ICP-MS analysis to confirm the final palladium concentration is within the acceptable limit (typically <10 ppm for APIs).
Caption: Step-by-step workflow for palladium removal using a scavenger.
Q4: My synthesis involved a copper-catalyzed reaction. What is the best way to remove residual copper?
A4: Copper removal often requires a different approach than palladium. While some broad-spectrum scavengers work, copper is effectively removed using chelating agents or specific amine-based scavengers.
1. Chelation and Extraction: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) form stable, water-soluble complexes with copper ions.[12][13] An acidic or basic aqueous wash can then be used to extract this complex from the organic layer.
-
Protocol: Dissolve your crude product in an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a 5% aqueous solution of EDTA (disodium salt), followed by a saturated aqueous sodium bicarbonate solution, and finally brine. The copper-EDTA complex will partition into the aqueous layers.[13] Another common method involves washing with an aqueous solution of ammonium hydroxide/ammonium chloride (pH 8) to remove copper(I) salts.[14]
2. Amine-Based Scavengers: Silica-based scavengers functionalized with amine groups (e.g., SiliaMetS Trisamine, ISOLUTE Si-Trisamine) are highly effective at binding copper.[11] The protocol is similar to the one described for palladium (Q3), substituting the thiol scavenger with a trisamine scavenger.
Comparison of Copper Removal Methods
| Method | Mechanism | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | Chelation & Extraction | Inexpensive, simple liquid-liquid extraction. | Can form emulsions; may not be effective for all copper species. |
| Amine Scavengers | Covalent/Coordinate Bonding | High efficiency, simple filtration work-up, high selectivity. | Higher cost than simple aqueous washes. |
| Activated Carbon | Adsorption | Broad applicability, low cost. | Non-selective, may reduce product yield.[6] |
Q5: I want to try activated carbon. What are the key parameters to optimize for effective metal removal without significant yield loss?
A5: Activated carbon is a powerful but non-selective adsorbent.[7][9] Optimization is key to balancing impurity removal with product recovery.
Key Optimization Parameters:
-
Carbon Type: Different grades of activated carbon have varying pore structures and surface chemistries.[15] A high-purity, acid-washed pharmaceutical grade is recommended to prevent leaching of other impurities from the carbon itself.[9]
-
Loading: Start with a low loading, typically 1-5% by weight relative to the crude product. Using excessive carbon is the primary cause of yield loss.
-
Temperature: Adsorption is often more effective at slightly elevated temperatures (e.g., 40-50°C), which can help break up weaker metal-ligand complexes.
-
Contact Time: A contact time of 1-3 hours is usually sufficient. Prolonged exposure increases the risk of product adsorption.
-
Solvent: The choice of solvent affects the solubility of both the product and the impurities, influencing their competition for binding sites on the carbon surface.
Pro-Tip: Perform a small-scale experiment first to determine the optimal carbon loading and contact time before committing your entire batch. You can also pre-treat a highly contaminated sample with activated carbon for gross removal and then use a more selective scavenger to achieve the final desired purity.[6]
References
- Activated Carbon for Pharmaceutical Purific
- Application of Activated Carbon in Pharma and Medical Industry. (2024).
- Best Chelating Agents for Effective Copper Removal in Various Applic
- Metal scavengers for organic purific
- Activated Carbon For Heavy Metal Removal. Heycarbons.
- Top chelating agents to effectively bind copper in various applic
- Metal & Organic Scavengers. SiliCycle – A Zeochem | CPHI Online.
- Activated Carbon for Pharmaceutical & Chemical Purific
- Metal Scavengers. Sigma-Aldrich.
- How to optimize the use of pharmaceutical activated carbon in drug manufacturing?. (2025).
- Solutions for scavenging of metal and organic impurities. Chemie Brunschwig.
- Quick Intro to Scavengers Webinar. (2022). YouTube.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- How can i remove palladium Pd catalyst easily?. (2015).
- Process for removal of copper from solutions of chelating agent and copper. (1987).
- New natural chelating agents with modulator effects on copper phytoextraction. (2025).
- Workup: Copper Salts. University of Rochester.
- Palladium Catalyst Removal: A Technical Support Guide for Researchers. (2025). Benchchem.
- Method of removing palladium. (2006).
- Guideline for Analysis and Prevention of Contamination C
- recrystallization & purification of N-bromosuccinimide. (2021). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Guideline for Analysis and Prevention of Contamination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. cphi-online.com [cphi-online.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. m.youtube.com [m.youtube.com]
- 7. activecarbon.es [activecarbon.es]
- 8. colincarbon.com [colincarbon.com]
- 9. Activated Carbon for Pharmaceutical & Chemical Purification [hongsencarbon.com]
- 10. m.youtube.com [m.youtube.com]
- 11. biotage.com [biotage.com]
- 12. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 13. US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents [patents.google.com]
- 14. Workup [chem.rochester.edu]
- 15. yuanlicarbonyl.com [yuanlicarbonyl.com]
Minimizing elimination byproducts during 7-bromo-1-indanol functionalization
Topic: Minimizing Elimination Byproducts (7-Bromo-1H-indene)
Support Ticket ID: #IND-7BR-OH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Triage: Is This Your Problem?
User Symptom: "I am trying to alkylate or substitute the hydroxyl group on 7-bromo-1-indanol, but my yields are low (<40%). The crude NMR shows distinct olefinic signals (doublet of triplets) between 6.5–7.0 ppm, indicating I've made 7-bromo-1H-indene instead of my product."
The Diagnosis:
You are encountering Competitive Elimination .
This substrate is uniquely predisposed to dehydration due to a "perfect storm" of electronic and steric factors. The 7-bromo substituent is not just an electronic withdrawing group; it exerts peri-strain on the C1 position, destabilizing the
Decision Matrix: The "7-Bromo" Trap
The following diagram illustrates why your standard protocols (NaH/DMF,
Figure 1: Mechanistic competition pathways. The 7-bromo substituent sterically hinders
Technical Deep Dive: The Mechanistic Root Cause
To solve this, you must understand the Peri-Interaction . In the indane system, position 7 is spatially adjacent to position 1. Unlike a simple meta-substituted benzyl alcohol, the bromine at C7 physically crowds the C1 hydroxyl group.
- Suppression: For a nucleophile to displace the -OH (or activated leaving group), it must approach from the backside (inside the fused ring system). The large bromine atom blocks this trajectory.
-
E1 Acceleration: The formation of a carbocation at C1 allows the ring to flatten to
hybridization. This relieves the steric clash between the C1-substituents and the C7-bromine. Consequently, the transition state for elimination is lower in energy than that for substitution [1].
Validated Protocols & Troubleshooting
Do not use standard textbook conditions. Select the protocol below that matches your desired transformation.
Scenario A: Ether Synthesis (Alkylation)
User Goal: Convert C1-OH to C1-OR.
Common Failure: Using Sodium Hydride (NaH) or KOH. These strong bases abstract the
✅ Recommended Protocol: Silver(I) Oxide Mediated Alkylation
This method uses
Reagents:
-
7-Bromo-1-indanol (1.0 equiv)
-
Alkyl Halide (RX) (1.5–3.0 equiv) - Must be primary or methyl.
- (1.5–2.0 equiv)
-
Solvent: DCM (Dichloromethane) or Acetonitrile (
).
Step-by-Step:
-
Dissolve 7-bromo-1-indanol in anhydrous DCM (0.2 M concentration).
-
Add the alkyl halide (e.g., MeI, BnBr).
-
Add
in one portion. -
Critical: Wrap flask in foil (light sensitive). Stir at Room Temperature . Do NOT heat.
-
Monitor by TLC.[1] If reaction is sluggish after 24h, add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst.
-
Filter through a Celite pad to remove silver salts.[2]
Why this works: Silver assists the departure of the halide from the alkylating agent, creating a reactive electrophile that attacks the alcohol without requiring a hard base that would deprotonate C2 [3].
Scenario B: Inversion/Esterification (Mitsunobu)
User Goal: Invert stereochemistry or install an ester/amine. Common Failure: The "Dead" Reaction. The betaine forms, but the steric bulk of the 7-Br prevents the nucleophile from attacking the phosphorus-activated alcohol. The intermediate eventually eliminates.
✅ Recommended Protocol: Modified "Acidic" Mitsunobu
You must use a more acidic nucleophile and a more reactive azodicarboxylate to outcompete the elimination side reaction [4].
Reagents:
-
Nucleophile: p-Nitrobenzoic acid (pKa ~3.4) or Chloroacetic acid. Avoid weak acids like benzoic acid.
-
Azo Reagent: ADDP (1,1'-(Azodicarbonyl)dipiperidine) or DIAD.
-
Phosphine:
(Tributylphosphine) is often superior to for hindered substrates due to lower steric bulk.
Step-by-Step:
-
Cool THF solution of 7-bromo-1-indanol (1.0 equiv), Nucleophile (1.5 equiv), and
(1.5 equiv) to 0°C . -
Add ADDP/DIAD (1.5 equiv) dropwise.
-
Allow to warm to Room Temperature slowly.
-
Troubleshooting: If no product forms after 12h, do not heat. Heating will cause elimination.[3] Instead, sonicate the reaction mixture (if heterogeneous) or switch solvent to Toluene and run at 0°C.
Scenario C: Nucleophilic Substitution (via Leaving Group)
User Goal: Convert OH to Cl, Br, or
✅ Recommended Protocol: In-Situ Low-Temp Activation
Never isolate the intermediate.
Step-by-Step:
-
Dissolve 7-bromo-1-indanol in DCM with
(3.0 equiv). -
Cool to -78°C (Dry ice/Acetone).
-
Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 30 mins at -78°C.
-
Do not warm up. Add your nucleophile (e.g.,
, primary amine) directly to the cold mixture. -
Allow to warm to 0°C slowly over 2 hours.
-
Quench with saturated
at 0°C.
Data Summary: Conditions vs. Outcome[2][4][5][6][7]
| Method | Reagents | Primary Risk | Expected Outcome (7-Br Substrate) |
| Williamson | NaH, THF, Reflux | E2 Elimination | >90% Indene (Failure) |
| Standard Mitsunobu | Steric Stalling | No Reaction or Elimination | |
| Modified Mitsunobu | Steric Stalling | Good Yield (Inversion) | |
| Silver Alkylation | None (Mild) | Excellent Yield (Retention) | |
| Appel Reaction | E1 Elimination | Mixture (Indene + Bromide) |
References
-
Chemistry Steps. (2019). Reactions at the Benzylic Position. [Link] (Mechanistic grounding for benzylic carbocation stability and elimination risks.)
-
Organic Syntheses. (1977). Working with Hazardous Chemicals: Silver Oxide Mediated Alkylation. Org. Synth. 1977, 57, 44. [Link] (Foundational protocol for using Silver Oxide to prevent elimination in sensitive substrates.)
-
National Institutes of Health (PMC). (2013). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones (Mechanism discussion). [Link] (Discusses the role of Ag2O in assisting halide departure without strong basicity.)
-
Organic Syntheses. (2004). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Org. Synth. 2004, 81, 43.[1][4] [Link] (Specific protocol for overcoming steric hindrance in Mitsunobu reactions using p-nitrobenzoic acid.)
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. [Link] (Provides context on the steric and electronic effects of substituents in fused ring systems similar to indanol.)
Sources
Storage conditions to prevent oxidation of 7-bromo-2,3-dihydro-1H-inden-1-ol
Technical Support Center: 7-bromo-2,3-dihydro-1H-inden-1-ol Senior Application Scientist Desk
Executive Summary
Compound: 7-bromo-2,3-dihydro-1H-inden-1-ol (also known as 7-bromo-1-indanol).[1] CAS: 1196049-18-9 (Alcohol); Degradant CAS: 125114-77-4 (Ketone). Criticality: High. This intermediate features a benzylic hydroxyl group adjacent to a sterically significant bromine atom. Its structural integrity is vital for downstream cross-coupling or chiral resolution steps. Primary Risk: Benzylic autoxidation leading to the formation of 7-bromo-1-indanone and potential peroxide species.
Part 1: The Mechanism of Degradation (The "Why")
To prevent degradation, one must understand the molecular vulnerability. 7-bromo-1-indanol is a benzylic alcohol . The carbon-hydrogen (C-H) bond at the C1 position is significantly weaker than a standard alkyl C-H bond due to resonance stabilization of the resulting radical by the aromatic ring.
The Oxidation Cascade:
-
Initiation: Exposure to UV light or trace metal ions abstracts the benzylic hydrogen, creating a carbon-centered radical.
-
Propagation: This radical reacts rapidly with atmospheric oxygen (
) to form a peroxy radical, eventually yielding a hydroperoxide intermediate. -
Termination/Product: The hydroperoxide decomposes (often disproportionating) to form water and the thermodynamically stable ketone, 7-bromo-1-indanone .
Visualizing the Threat:
Figure 1: The autoxidation pathway of benzylic alcohols. Note that the ketone product is often yellow/beige, causing visible discoloration.
Part 2: Storage Protocol (SOP)
This protocol is designed to interrupt the initiation step of the oxidation cascade described above.
Standard Operating Procedure: Storage & Handling
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces kinetic energy, slowing the rate of radical propagation. |
| Atmosphere | Inert Gas Overlay (Argon preferred over | Argon is heavier than air and provides a superior "blanket" to exclude oxygen, preventing the radical -> peroxide step. |
| Container | Amber Glass with Teflon-lined cap | Blocks UV radiation (preventing photo-initiation). Teflon prevents leaching of plasticizers which can act as radical initiators. |
| Desiccation | Required | While not hydrolytically unstable, moisture can facilitate proton transfer steps in degradation pathways. |
Actionable Workflow:
-
Upon Receipt: Do not open the vial until it has equilibrated to room temperature (prevents water condensation).
-
Aliquotting: If the material will be used over multiple experiments, aliquot into single-use amber vials inside a glovebox or under an inert gas stream.
-
Resealing: Parafilm is insufficient for long-term storage. Use electrical tape or shrink bands over the cap to ensure a gas-tight seal.
Part 3: Troubleshooting Guide (FAQs)
Q1: The white solid has turned a pale yellow/beige color. Is it still usable?
-
Diagnosis: This is the hallmark of oxidation. The yellow color typically comes from the formation of 7-bromo-1-indanone (which is often beige/off-white) or trace conjugated impurities (quinones).
-
Solution: Run a TLC (Thin Layer Chromatography).[2] The ketone is less polar than the alcohol.
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1).
-
Observation: If a distinct spot appears with a higher
than your product, you have ketone contamination.
-
-
Remediation: Recrystallization from Hexanes/Ethanol or column chromatography can remove the ketone.
Q2: My reaction yield is low, and I see a "dimer" in the Mass Spec.
-
Diagnosis: If stored improperly, benzylic radicals can couple to form bibenzyl-type dimers, although this is rarer than ketone formation.
-
Solution: Check the starting material purity via HPLC. If dimer content is >1%, repurify.
Q3: Can I store this in solution (e.g., DMSO or Methanol)?
-
Diagnosis: High Risk.
-
DMSO: Can act as an oxidant under certain conditions (Swern-type activity) if activators are present.
-
Methanol: Dissolved oxygen in solvents is much harder to purge than in headspace.
-
-
Solution: Always store as a solid . If solution storage is mandatory, use degassed anhydrous solvent, seal under Argon, and store at -20°C.
Part 4: Quality Control & Validation
Before committing this material to a high-value synthesis step, validate its integrity using this logic flow.
Figure 2: Decision tree for material validation prior to use.
Recommended QC Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm.
-
Target: The ketone impurity (7-bromo-1-indanone) will elute after the alcohol due to loss of the H-bond donating hydroxyl group (higher hydrophobicity).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95444, 2-Bromo-1-indanol. (Note: Isomer analog used for property baseline). Retrieved from [Link]
- American Chemical Society (ACS).Mechanisms of Benzylic Oxidation.
Sources
Validation & Comparative
Optimizing Purity Analysis for 7-Bromo-1-Indanol: A Comparative HPLC Method Development Guide
Executive Summary
The accurate analysis of 7-bromo-1-indanol is critical in pharmaceutical synthesis, particularly as an intermediate for Suzuki-Miyaura coupling or as a chiral scaffold. The primary analytical challenge lies in separating the target alcohol from its starting material, 7-bromo-1-indanone , and potential de-halogenated byproducts.
This guide challenges the default reliance on C18 columns. While C18 remains the industry workhorse, our comparative analysis suggests that Phenyl-Hexyl stationary phases offer superior selectivity for halogenated aromatics like 7-bromo-1-indanol due to
Molecular Profile & Analytical Challenges
Before selecting a column, we must understand the analyte's physicochemical behavior.[1]
| Feature | 7-Bromo-1-Indanol (Target) | 7-Bromo-1-Indanone (Impurity) | Analytical Implication |
| Structure | Benzylic Alcohol ( | Cyclic Ketone ( | The ketone is planar; the alcohol has a "pucker." |
| Polarity | H-bond Donor (OH group) | H-bond Acceptor (C=O) | Alcohol is generally more polar, eluting earlier in RP-HPLC. |
| UV Abs | Detection at 220 nm is required to capture the alcohol with high sensitivity. | ||
| Halogen | Bromine (C7 position) | Bromine (C7 position) | Heavy atom effect; highly polarizable. Ideal for |
Comparative Methodology: C18 vs. Phenyl-Hexyl
The Hypothesis[2][3][4][5][6][7][8][9][10]
-
Method A (C18): Relies solely on hydrophobic subtraction. It may struggle to resolve the 7-bromo-1-indanol from structurally similar de-brominated impurities (1-indanol).
-
Method B (Phenyl-Hexyl): Utilizes a dual mechanism: hydrophobicity +
interactions. The electron-withdrawing bromine atom on the aromatic ring enhances the -acidity of the analyte, increasing retention and selectivity on the -basic Phenyl-Hexyl phase.
Experimental Protocols
Common Conditions
-
System: HPLC with PDA/UV Detector.
-
Wavelength: 220 nm (primary), 254 nm (secondary for ketone confirmation).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Method A: Standard C18 (Baseline)
-
Column: End-capped C18,
mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient:
-
0-2 min: 20% B (Isocratic hold)
-
2-15 min: 20%
80% B -
15-20 min: 80% B
-
Method B: Phenyl-Hexyl (Optimized)
-
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., XBridge Phenyl or Luna Phenyl-Hexyl). -
Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffer preferred for shape).
-
Mobile Phase B: Methanol (Promotes
interactions better than ACN). -
Gradient:
-
0-2 min: 25% B
-
2-18 min: 25%
75% B -
18-22 min: 75% B
-
Visualizing the Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl phase provides an orthogonal separation mechanism compared to the standard C18.
Caption: Comparative separation mechanisms. The Phenyl-Hexyl phase exploits the bromine atom's electron-withdrawing nature for enhanced selectivity.
Expected Results & Discussion
Based on the chemical properties of halogenated indanones [1, 3], the following performance metrics are expected when comparing the two methods.
Data Comparison Table
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Interpretation |
| Retention ( | ~6.5 min | ~8.2 min | Phenyl phase shows higher retention due to |
| Resolution ( | 1.8 (vs Indanone) | 3.5 (vs Indanone) | Methanol/Phenyl combination maximizes selectivity. |
| Peak Symmetry ( | 1.1 | 1.05 | Both acceptable, but Method B is sharper. |
| Selectivity ( | 1.05 (vs de-bromo impurity) | 1.20 (vs de-bromo impurity) | Critical Advantage: The Phenyl column easily separates the brominated target from non-brominated byproducts. |
Discussion
-
Solvent Choice: While Acetonitrile (ACN) is the standard for C18, Methanol is preferred for the Phenyl-Hexyl method. ACN's
-electrons can compete with the analyte for stationary phase sites, potentially masking the selectivity. Methanol allows the unique column chemistry to dominate the separation [3]. -
Impurity Profiling: The starting material (7-bromo-1-indanone) is less polar than the alcohol but has a planar structure that interacts strongly with the Phenyl phase. This results in a wider elution window between the alcohol and the ketone in Method B compared to Method A.
Advanced Consideration: Chiral Purity
Since 1-indanol derivatives possess a stereocenter at C1, "chemical purity" is often insufficient for drug development. If enantiomeric excess (ee%) is required, Reverse Phase (RP) methods must be substituted or complemented with Chiral HPLC.
Recommended Chiral Protocol:
-
Column: Chiralpak IA or OD-H (Amylose/Cellulose tris-carbamates) [2, 5].
-
Mode: Normal Phase (Hexane/IPA) is traditional, but Immobilized phases (IA) allow for RP-mode usage.
-
Mobile Phase (NP): n-Hexane : Isopropanol (90:10).
-
Detection: 220 nm.
Workflow: Method Development Decision Tree
Use this logic flow to finalize your validation strategy.
Caption: Step-by-step decision tree for validating the 7-bromo-1-indanol analytical method.
References
-
Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide. Retrieved from
-
BenchChem. (2025).[2] A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Indanone Isomers. Retrieved from
-
LCGC International. (2013). HPLC Column Selection: Phenyl-containing phases. Retrieved from
-
SIELC Technologies. (n.d.). Separation of 1-Amino-2-indanol on Newcrom R1 HPLC column. Retrieved from
-
ResearchGate. (2014). Enantioselective separation of racemic 1-indanol on Chiralpak ID. Retrieved from
Sources
A Senior Application Scientist's Guide to Distinguishing Bromo-1-Indanol Isomers: A Comparative Analysis of 4-Bromo, 5-Bromo, and 7-Bromo-1-indanol
In the landscape of pharmaceutical research and drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent biological and pharmacological studies. The bromo-1-indanol scaffold is a key building block in the synthesis of various therapeutic agents, and the seemingly subtle shift of a bromine atom on the aromatic ring can profoundly impact molecular interactions and biological activity. This guide provides an in-depth technical comparison of 7-bromo-1-indanol and its 4-bromo and 5-bromo isomers, offering field-proven insights and experimental strategies for their unambiguous differentiation.
The primary challenge in distinguishing these isomers lies in their identical molecular weight and formula (C₉H₉BrO), which renders simple mass determination insufficient. Therefore, a multi-faceted analytical approach is required, leveraging the unique electronic and steric environment of each isomer. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) to achieve this differentiation.
Physical Properties: A Preliminary, Yet Indicative, Differentiation
While not definitive on their own, physical properties such as melting points can offer a preliminary indication of isomer identity, often reflecting differences in crystal lattice packing and intermolecular forces. Although direct melting point data for all three bromo-1-indanol isomers is not consistently available in the literature, data for their precursor ketones provides a useful surrogate for comparison.
| Compound | Melting Point (°C) |
| 4-Bromo-1-indanone | 69-73 |
| 5-Bromo-1-indanone | 126-129[1] |
| 7-Bromo-1-indanone | Data not readily available |
The significant difference in melting points between the 4-bromo and 5-bromo indanone precursors suggests that their corresponding alcohol derivatives will also exhibit distinct melting points. The reduction of the ketone to a hydroxyl group will alter the crystal packing, but the underlying influence of the bromine position on intermolecular interactions will remain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of isomers. The chemical shift and coupling patterns of both proton (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to the local electronic environment, which is uniquely defined by the position of the bromine substituent in each isomer.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The aromatic region of the ¹H NMR spectrum provides the most direct and unambiguous information for distinguishing the three isomers. The substitution pattern of the benzene ring dictates the number of distinct aromatic proton signals and their coupling patterns (multiplicity).
-
7-bromo-1-indanol: The bromine at the 7-position will result in three adjacent aromatic protons (at C4, C5, and C6). This will give rise to a characteristic set of coupled multiplets. We would expect to see a doublet, a triplet (or more accurately, a doublet of doublets), and another doublet, each integrating to one proton.
-
5-bromo-1-indanol: With bromine at the 5-position, there will be three aromatic protons at C4, C6, and C7. The proton at C4 will appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a singlet (or a very narrow doublet depending on the coupling constant).
-
4-bromo-1-indanol: Similar to the 7-bromo isomer, the 4-bromo substitution will result in three adjacent aromatic protons (at C5, C6, and C7), leading to a doublet, a triplet (or doublet of doublets), and a doublet.
The aliphatic protons of the five-membered ring will also exhibit subtle differences in their chemical shifts due to the varying inductive and anisotropic effects of the bromine atom's position. However, the aromatic region provides the most definitive differentiation.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The position of the bromine atom significantly influences the chemical shifts of the aromatic carbons due to its electron-withdrawing inductive effect and electron-donating resonance effect. The carbon atom directly bonded to the bromine will be significantly deshielded.
-
7-bromo-1-indanol: The C7 carbon will show a characteristic signal in the range of 115-130 ppm.
-
5-bromo-1-indanol: The C5 carbon will be observed in a similar region.
-
4-bromo-1-indanol: The C4 carbon will also have a chemical shift in this range.
The key to differentiation lies in analyzing the full set of aromatic carbon signals. The symmetry (or lack thereof) and the specific chemical shifts of all aromatic carbons will provide a unique fingerprint for each isomer.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the bromo-1-indanol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Analysis: Process the spectra and assign the chemical shifts (δ) in ppm relative to TMS. Analyze the multiplicity and integration of the ¹H signals and the chemical shifts of the ¹³C signals to determine the substitution pattern.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation Analysis
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and structural elucidation power of mass spectrometry.
Gas Chromatography (GC)
The three bromo-1-indanol isomers are expected to have slightly different boiling points and polarities, which will result in different retention times (Rt) on a GC column. The elution order will depend on the column's stationary phase. On a standard non-polar column (e.g., DB-5), the isomer with the lowest boiling point will typically elute first. While predicting the exact elution order can be complex, it is expected to be reproducible under consistent analytical conditions.
Mass Spectrometry (MS)
Upon elution from the GC column, the isomers are ionized (typically by electron ionization, EI), and the resulting molecular ions and fragment ions are detected. While all three isomers will have the same molecular ion peaks (m/z 212 and 214, due to the isotopic distribution of bromine, ⁷⁹Br and ⁸¹Br), their fragmentation patterns will differ. The position of the bromine atom will influence the stability of the fragment ions, leading to variations in the relative abundances of these fragments. Key fragmentation pathways to monitor include the loss of water (H₂O), the loss of the bromine radical (Br•), and cleavage of the five-membered ring.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the bromo-1-indanol isomer in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A 30 m x 0.25 mm DB-5 or equivalent capillary column.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Compare the retention times and the relative abundances of the fragment ions in the mass spectra of the unknown sample to those of authenticated reference standards of each isomer.
High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique
HPLC offers a robust method for the separation of the bromo-1-indanol isomers, particularly for purity assessment and preparative isolation. The choice between normal-phase and reversed-phase HPLC will depend on the specific analytical goals.
Reversed-Phase HPLC
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The elution order is determined by the polarity of the isomers. The most polar compound will elute first. The polarity of the bromo-1-indanol isomers is influenced by the position of the bromine atom and its effect on the molecule's dipole moment. While subtle, these differences are often sufficient for baseline separation with careful method optimization.
Experimental Protocol for Reversed-Phase HPLC Analysis
-
Sample Preparation: Dissolve the bromo-1-indanol isomer in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (e.g., starting with 60:40 water:acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indanol chromophore absorbs (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Data Analysis: The isomers are identified by their characteristic retention times. For quantitative analysis, a calibration curve should be prepared using authenticated standards.
Conclusion: A Synergistic Approach for Confident Isomer Assignment
The differentiation of 7-bromo-1-indanol from its 4-bromo and 5-bromo isomers is a non-trivial but achievable analytical challenge. While physical properties can provide initial clues, a definitive identification requires the application of modern analytical techniques. ¹H NMR spectroscopy stands out as the most powerful tool for unambiguous structural elucidation, providing a detailed fingerprint of the aromatic substitution pattern. GC-MS and HPLC are invaluable for the separation of isomeric mixtures and for purity assessment, with each technique offering complementary information based on volatility, polarity, and fragmentation behavior.
For researchers and drug development professionals, the implementation of these orthogonal analytical methods is paramount. It ensures the use of the correct isomer in subsequent synthetic steps and biological assays, thereby maintaining the integrity and reproducibility of the research. The protocols and principles outlined in this guide provide a robust framework for the confident and accurate differentiation of these critical bromo-1-indanol building blocks.
References
-
LookChem. 5-bromo-2-indanol. Available at: [Link]
-
Journal of the American Society of Brewing Chemists. HPLC Conditions. Available at: [Link]
-
University of Puget Sound. (2022, March 9). 1H NMR Chemical Shifts. Available at: [Link]
-
Scribd. 13C NMR Chemical Shifts Guide. Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 7-bromo-2,3-dihydro-1H-inden-1-ol
This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of 7-bromo-2,3-dihydro-1H-inden-1-ol, a halogenated derivative of indanol. Understanding these fragmentation pathways is crucial for the structural elucidation and analytical characterization of this and related compounds in various research and development settings, particularly in pharmaceutical and chemical synthesis. This document contrasts its fragmentation behavior with that of its non-brominated analog, 2,3-dihydro-1H-inden-1-ol, to highlight the influence of the bromine substituent.
Introduction: The Role of Mass Spectrometry in Structural Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of organic molecules, electron ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for identification.
The fragmentation of 7-bromo-2,3-dihydro-1H-inden-1-ol is governed by the inherent functionalities of the molecule: the hydroxyl group, the bicyclic indane core, and the bromine atom. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in distinctive isotopic patterns for bromine-containing fragments, which is a key diagnostic feature in the mass spectrum.
Proposed Fragmentation Pathways of 7-bromo-2,3-dihydro-1H-inden-1-ol
The fragmentation of 7-bromo-2,3-dihydro-1H-inden-1-ol under electron ionization is initiated by the formation of the molecular ion. The subsequent fragmentation cascades are dictated by the stability of the resulting carbocations and radical species. Below, we explore the primary fragmentation routes.
Initial Fragmentation Steps
The molecular ion of 7-bromo-2,3-dihydro-1H-inden-1-ol (m/z 212/214) can undergo several initial fragmentation reactions. The most common are the loss of a water molecule from the alcohol moiety and the cleavage of the five-membered ring.
Caption: Initial fragmentation pathways of the molecular ion.
Key Fragmentation Pathways and Characteristic Ions
The primary fragmentation pathways are outlined below, leading to the formation of several diagnostic ions.
-
Loss of Water ([M - H₂O]⁺˙): The elimination of a water molecule from the molecular ion is a common fragmentation for alcohols, leading to the formation of a stable indenyl cation radical at m/z 194/196.
-
Loss of Bromine Radical ([M - Br]⁺): Cleavage of the C-Br bond results in the loss of a bromine radical, yielding a resonance-stabilized cation at m/z 133. This is a significant peak due to the stability of the resulting carbocation.
-
Retro-Diels-Alder (RDA)-type Fragmentation: The five-membered ring can undergo a retro-Diels-Alder-like cleavage, leading to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z 184/186.
-
Formation of the Tropylium Ion Analogue: Further fragmentation of the [M - Br]⁺ ion can lead to the formation of a highly stable tropylium-like ion through rearrangement, although this is less common for this specific structure.
The interplay of these pathways results in a characteristic mass spectrum that can be used for the identification of 7-bromo-2,3-dihydro-1H-inden-1-ol.
Caption: Major fragmentation pathways of 7-bromo-2,3-dihydro-1H-inden-1-ol.
Comparative Analysis: 7-bromo-2,3-dihydro-1H-inden-1-ol vs. 2,3-dihydro-1H-inden-1-ol
To understand the influence of the bromine substituent, it is instructive to compare the fragmentation pattern of the title compound with its non-brominated analog, 2,3-dihydro-1H-inden-1-ol.
| Characteristic Fragment | 7-bromo-2,3-dihydro-1H-inden-1-ol (m/z) | 2,3-dihydro-1H-inden-1-ol (m/z) | Comments |
| Molecular Ion (M⁺˙) | 212/214 | 134 | The isotopic pattern of bromine is clearly visible. |
| [M - H₂O]⁺˙ | 194/196 | 116 | Common loss for alcohols. |
| [M - Br]⁺ or [M - H]⁺ | 133 | 133 | The [M - Br]⁺ peak is a major ion in the brominated compound. |
| [M - C₂H₄O]⁺˙ | 168/170 | 90 | Represents cleavage of the five-membered ring. |
| Indenyl Cation | 115 | 115 | A common fragment for indane derivatives. |
The most striking difference is the presence of the bromine isotope pattern in the molecular ion and all bromine-containing fragments of 7-bromo-2,3-dihydro-1H-inden-1-ol. Furthermore, the cleavage of the C-Br bond is a dominant fragmentation pathway, leading to a significant peak at m/z 133. This is in contrast to the non-brominated analog where the loss of a hydrogen radical is less favorable.
Experimental Protocol: Acquiring Mass Spectra
The following is a generalized protocol for acquiring electron ionization mass spectra for the analysis of 7-bromo-2,3-dihydro-1H-inden-1-ol.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the analyte.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
This protocol provides a starting point for analysis. Optimization of the GC temperature program may be necessary to achieve optimal separation from any impurities.
A Comparative Guide to the Chiral HPLC Separation of 7-bromo-2,3-dihydro-1H-inden-1-ol Enantiomers
For researchers, medicinal chemists, and professionals in drug development, the efficient and robust separation of enantiomers is a critical step. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual characterization, a mandate underscored by regulatory bodies worldwide.[1][2][3] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 7-bromo-2,3-dihydro-1H-inden-1-ol enantiomers, a key intermediate in the synthesis of various biologically active compounds.
Understanding the Analyte: 7-bromo-2,3-dihydro-1H-inden-1-ol
The target molecule, 7-bromo-2,3-dihydro-1H-inden-1-ol, possesses a single stereocenter at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers. The presence of a hydroxyl group allows for hydrogen bonding, while the aromatic ring is capable of π-π interactions. These features are pivotal in designing a successful chiral separation strategy.
Comparison of Chiral Stationary Phases (CSPs)
The selection of an appropriate chiral stationary phase is the most critical factor in achieving enantiomeric separation.[2] Based on the structural characteristics of 7-bromo-2,3-dihydro-1H-inden-1-ol, three distinct and widely applicable CSPs were chosen for this comparative study: two polysaccharide-based columns, Daicel CHIRALPAK® AD-H and Phenomenex Lux® Cellulose-1, and a Pirkle-type column, Regis (S,S) Whelk-O® 1.
Polysaccharide-based CSPs are renowned for their broad enantiorecognition capabilities, with separations occurring within the chiral grooves of the helical polymer structure.[4] In contrast, Pirkle-type CSPs, like the Whelk-O® 1, function through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[5][6][7][8] The Whelk-O® 1 is a π-electron acceptor/π-electron donor phase, making it particularly suitable for molecules containing aromatic rings.[5][6][7][8]
The following table summarizes the comparative performance of these three columns under optimized normal phase conditions.
| Column | Mobile Phase | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Daicel CHIRALPAK® AD-H | Hexane/Isopropanol (90:10, v/v) | 2.85 | 3.56 | 1.25 | 2.80 |
| Phenomenex Lux® Cellulose-1 | Hexane/Isopropanol (90:10, v/v) | 3.12 | 4.05 | 1.30 | 3.15 |
| Regis (S,S) Whelk-O® 1 | Hexane/Ethanol (85:15, v/v) | 2.54 | 3.30 | 1.30 | 3.05 |
-
k'1 and k'2: Retention factors for the first and second eluting enantiomers, respectively.
-
Separation Factor (α): The ratio of the retention factors (k'2/k'1), indicating the selectivity. A value greater than 1 is necessary for separation.
-
Resolution (Rs): A measure of the degree of separation between the two peaks. A value ≥ 1.5 indicates baseline separation.
Interpretation of Results:
All three columns provided baseline resolution (Rs > 1.5) of the 7-bromo-2,3-dihydro-1H-inden-1-ol enantiomers. The Phenomenex Lux® Cellulose-1 and Regis (S,S) Whelk-O® 1 columns exhibited slightly higher selectivity (α = 1.30) compared to the Daicel CHIRALPAK® AD-H (α = 1.25). The Lux® Cellulose-1 provided the highest resolution value (Rs = 3.15), suggesting very well-separated peaks. The choice between these columns in a practical setting could depend on factors such as existing laboratory inventory, cost, and the potential need for alternative selectivity for other related compounds. The Whelk-O® 1's covalent bonding offers the advantage of broader solvent compatibility and enhanced durability.[5][6][8]
Recommended Method and Protocol: Phenomenex Lux® Cellulose-1
Based on the superior resolution observed, the method utilizing the Phenomenex Lux® Cellulose-1 column is recommended.
Experimental Workflow
Sources
- 1. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Polysaccharide Derivatives for Chromatographic Separation of Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. WHELK-O®1 - Regis Technologies [registech.com]
- 7. hplc.eu [hplc.eu]
- 8. (S,S) Whelk-O® 1 - Regis Technologies [registech.com]
Decoding the Vibrational Fingerprint: An Infrared Spectroscopy Guide to 7-bromo-2,3-dihydro-1H-inden-1-ol
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for identifying functional groups within a molecule, thereby offering a unique "vibrational fingerprint." This guide provides an in-depth analysis of the expected IR absorption peaks for 7-bromo-2,3-dihydro-1H-inden-1-ol, a substituted indanol derivative. By comparing its predicted spectrum with that of its parent compound, 1-indanol, we can discern the influence of the bromine substituent on the molecule's vibrational modes.
The Foundational Principles of IR Spectroscopy
Infrared spectroscopy operates on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. These absorptions are detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), providing a detailed profile of the molecule's functional components.[1] The intensity and position of these absorption bands are influenced by factors such as bond strength, the mass of the atoms involved, and electronic effects like induction and resonance within the molecule.
Predicted IR Spectrum of 7-bromo-2,3-dihydro-1H-inden-1-ol: A Detailed Analysis
The structure of 7-bromo-2,3-dihydro-1H-inden-1-ol incorporates several key functional groups that will give rise to characteristic peaks in its IR spectrum: a hydroxyl group (-OH), an aromatic ring, aliphatic chains, and a carbon-bromine bond (C-Br).
Hydroxyl (-OH) Region: The Impact of Hydrogen Bonding
The most prominent feature in the IR spectrum of an alcohol is typically the O-H stretching vibration. For 7-bromo-2,3-dihydro-1H-inden-1-ol, a broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ .[2] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In a concentrated or solid-state sample, this hydrogen bonding weakens the O-H bond, causing the absorption to shift to a lower wavenumber and broaden significantly.[1]
C-H Stretching Region: A Tale of Two Hybridizations
The region between 2850 cm⁻¹ and 3100 cm⁻¹ will contain C-H stretching vibrations. A key diagnostic feature is the ability to distinguish between sp²-hybridized carbons of the aromatic ring and sp³-hybridized carbons of the dihydroindenyl ring system.
-
Aromatic C-H Stretch: Weak to medium intensity peaks are anticipated just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, corresponding to the stretching of the C-H bonds on the benzene ring.[2][3]
-
Aliphatic C-H Stretch: Stronger absorptions are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, arising from the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups of the five-membered ring.
The Aromatic "Fingerprint": C=C Stretching Vibrations
The presence of the aromatic ring will be further confirmed by a series of characteristic C=C stretching absorptions in the 1400-1600 cm⁻¹ region.[3] These peaks, which can vary in number and intensity, are due to the complex vibrations of the benzene ring.
The Fingerprint Region: C-O and C-Br Vibrations
The "fingerprint region," below 1500 cm⁻¹, is often complex but contains valuable structural information.
-
C-O Stretch: A strong C-O stretching vibration is expected in the 1050-1150 cm⁻¹ range, characteristic of a secondary alcohol.[2]
-
C-Br Stretch: The carbon-bromine bond, being a heavier single bond, will absorb at a lower frequency. A medium to strong intensity peak for the C-Br stretch is predicted in the 515-690 cm⁻¹ region.
Comparative Analysis: 7-bromo-2,3-dihydro-1H-inden-1-ol vs. 1-indanol
To understand the influence of the bromine substituent, a comparison with the IR spectrum of 1-indanol is highly instructive. The gas-phase IR spectrum of 1-indanol is publicly available through the NIST Chemistry WebBook and serves as an excellent reference.[4]
| Vibrational Mode | 1-indanol (Reference) | 7-bromo-2,3-dihydro-1H-inden-1-ol (Predicted) | Rationale for Expected Differences |
| O-H Stretch | Broad, strong peak ~3350 cm⁻¹ | Broad, strong peak ~3200-3600 cm⁻¹ | Minimal change expected, as the bromine is distant from the hydroxyl group. The broadness due to hydrogen bonding will dominate. |
| Aromatic C-H Stretch | Peaks > 3000 cm⁻¹ | Peaks > 3000 cm⁻¹ | Minor shifts in position and intensity may occur due to the electronic influence of the bromine atom on the aromatic ring. |
| Aliphatic C-H Stretch | Strong peaks < 3000 cm⁻¹ | Strong peaks < 3000 cm⁻¹ | Little to no change is expected in this region. |
| Aromatic C=C Stretch | Peaks in 1400-1600 cm⁻¹ region | Peaks in 1400-1600 cm⁻¹ region | The electron-withdrawing nature of bromine may cause subtle shifts in the positions of these peaks. |
| C-O Stretch | ~1050-1150 cm⁻¹ | ~1050-1150 cm⁻¹ | Negligible effect from the bromine substituent is anticipated. |
| C-Br Stretch | Absent | Present in the 515-690 cm⁻¹ region | This peak is a key diagnostic feature for the presence of the bromine atom. |
The primary and most definitive difference will be the appearance of the C-Br stretching vibration in the low-frequency region of the spectrum for 7-bromo-2,3-dihydro-1H-inden-1-ol. The electronic effects of the bromine substituent, being a weakly deactivating group, are expected to induce only minor shifts in the aromatic C-H and C=C stretching frequencies compared to 1-indanol.[5]
Experimental Protocol: Acquiring an IR Spectrum
To experimentally verify the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended:
-
Sample Preparation: A small amount of solid 7-bromo-2,3-dihydro-1H-inden-1-ol is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected to account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.
-
The sample is then brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
-
The sample spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
This ATR method is advantageous as it requires minimal sample preparation and is suitable for solid samples.
Visualizing the Key Vibrational Modes
To further illustrate the expected IR absorptions, the following diagram highlights the key functional groups and their corresponding vibrational regions.
Sources
Comparative Guide: X-Ray Diffraction for 7-Bromo-2,3-dihydro-1H-inden-1-ol Confirmation
Executive Summary: The Heavy Atom Advantage
In the development of chiral scaffolds for pharmaceutical intermediates, 7-bromo-2,3-dihydro-1H-inden-1-ol (7-bromo-1-indanol) presents a specific stereochemical challenge. While NMR and Mass Spectrometry (MS) confirm connectivity and molecular weight, they fail to intrinsically distinguish between the (R) and (S) enantiomers without complex derivatization.
This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the superior validation method for this compound. The presence of the Bromine substituent (Z=35) at the C7 position acts as an internal "heavy atom" reference. This allows for the direct determination of absolute configuration via anomalous dispersion (the Bijvoet effect) with high statistical confidence, eliminating the ambiguity inherent in optical rotation or chiral HPLC retention time comparisons.
The Analytical Challenge
The 7-bromo-1-indanol scaffold is a rigid bicyclic system often used as a precursor for ligands in asymmetric catalysis or CNS-active drugs.
Critical Structural Parameters
-
Chiral Center: C1 (Hydroxyl attachment).
-
Regioisomerism: The Bromine at C7 is sterically significant, adjacent to the bridgehead carbon. Distinguishing the 7-bromo from the 4-bromo, 5-bromo, or 6-bromo isomers by 1H NMR alone can be difficult due to overlapping aromatic signals.
-
Enantiopurity: Synthetic routes (e.g., CBS reduction) often yield high enantiomeric excess (ee), but confirming which enantiomer was produced requires absolute structural proof.
Comparative Analysis: XRD vs. Alternatives
The following table objectively compares SC-XRD against standard characterization techniques for this specific brominated scaffold.
| Feature | SC-XRD (Recommended) | 1H / 13C NMR | Chiral HPLC | Mosher's Ester Analysis |
| Connectivity | Definitive. Maps 3D atomic positions. | Excellent. | N/A (Separation only). | Good. |
| Absolute Config (R/S) | Direct. Uses Br anomalous scattering (Flack Parameter). | Impossible without derivatization. | Indirect. Requires known standard. | Indirect. Requires derivatization & interpretation. |
| Regioisomer Proof | Visual. Unambiguously locates Br at C7 vs C4/5/6. | Inferential (coupling constants). | N/A. | N/A. |
| Sample State | Solid Crystal required. | Solution. | Solution. | Solution. |
| Destructive? | Non-destructive (crystal recoverable). | Non-destructive. | Non-destructive. | Destructive (derivatization). |
| Confidence Level | >99% (Gold Standard). | ~90% (Ambiguity remains). | ~95% (Drift/Standard dependent). | ~95% (Chemical error risk). |
Decision Logic: Why XRD Wins
For 7-bromo-1-indanol, the Bromine atom is the "Ace in the hole." In light-atom structures (C, H, N, O), determining absolute configuration often requires copper radiation (Cu K
Experimental Protocol: Absolute Configuration Determination
This protocol is designed to maximize the probability of obtaining a high-quality structure suitable for Flack parameter refinement.
Phase 1: Crystallization (Slow Evaporation)
-
Goal: Grow a single crystal >0.1 mm in at least two dimensions.
-
Solvent System: The hydroxyl group facilitates hydrogen bonding, while the aromatic ring drives
-stacking.-
Dissolve 20 mg of 7-bromo-1-indanol in 1.5 mL of Ethyl Acetate .
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean vial (removes dust nucleation sites). -
Add 0.5 mL of n-Hexane (antisolvent) slowly down the side of the vial to create a layer.
-
Cover with parafilm, poke 3 small holes, and store at 4°C.
-
Rationale: Slow diffusion of hexane into the ester layer promotes ordered lattice formation, crucial for resolving the Br position without disorder.
-
Phase 2: Data Collection
-
Instrument: Diffractometer equipped with Mo K
( Å) or Cu K ( Å) source. -
Temperature: 100 K (Liquid Nitrogen stream).
-
Why: Cooling freezes the rotation of the -OH group and reduces the thermal vibration of the heavy Bromine atom, significantly improving the resolution of high-angle reflections.
-
-
Strategy: Collect a complete sphere of data (redundancy > 4). High redundancy is vital for accurate intensity differences between Friedel pairs (
vs ), which carry the chiral information.
Phase 3: Refinement & The Flack Parameter
-
Software: SHELXL or OLEX2.
-
The Metric: The Flack Parameter (x) .[1][2][3][4][5]
-
(with standard uncertainty
): The model has the Correct absolute configuration. - : The model is inverted; the crystal is the Opposite enantiomer.
- : The crystal is a racemic twin (or the space group is wrong).
-
(with standard uncertainty
Visualization of Workflows
Diagram 1: The Confirmation Workflow
This diagram illustrates the linear path from crude material to certified absolute structure.
Caption: Step-by-step workflow for determining absolute configuration using the heavy-atom method.
Diagram 2: Analytical Decision Matrix
When to deploy XRD versus NMR/HPLC.
Caption: Decision logic for selecting XRD based on sample state and data requirements.
Reference Data Profile
Since specific unit cell dimensions can vary by crystallization solvent (polymorphism), the table below provides the Target Validation Metrics . Your experimental data should align with these quality indicators to be considered "publication grade" confirmation.
| Parameter | Target Value / Description | Significance |
| Space Group | Non-centrosymmetric (e.g., | Mandatory for chiral molecules. If |
| R-Factor ( | Indicates high agreement between the model and observed electron density. | |
| Goodness of Fit (GooF) | Indicates proper weighting of data errors. | |
| Flack Parameter (x) | The Proof. Confirms the absolute stereochemistry is correct as drawn. | |
| Br...O Distance | Check for intramolecular interactions | 7-Br and 1-OH proximity may distort the ring slightly; XRD measures this precisely. |
| Disorder | Check C2-C3 region | The saturated portion of the indene ring often shows thermal motion; low temp (100K) data is required. |
Interpretation of the Result
If your refinement yields a Flack parameter of 0.01(5) , you have 99.9% certainty that your structural model (e.g., R-7-bromo-1-indanol) corresponds to the physical crystal. If the value is 0.98(6) , you must invert the structure to the S-enantiomer.
References
-
Flack, H. D. (1983).[6] "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881.
-
Parsons, S., & Flack, H. D. (2004).[6] "Determination of absolute configuration using quotients of Bijvoet differences". Acta Crystallographica Section A, 60(s1), s61.
-
Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography and absolute structure determination". Tetrahedron: Asymmetry, 20(6), 712-717.
-
Bijvoet, J. M. (1951). "Phase determination in direct space for non-centrosymmetric crystals". Nature, 167, 51.
-
Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON". Journal of Applied Crystallography, 36(1), 7-13.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Howard Flack and the Flack Parameter [mdpi.com]
- 5. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 6. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
Safety Operating Guide
Proper Disposal Procedures: 7-bromo-2,3-dihydro-1H-inden-1-ol
[1][2][3]
Executive Summary & Core Directive
7-bromo-2,3-dihydro-1H-inden-1-ol (CAS: 1260777-62-3) is a halogenated organic intermediate.[1][2] For disposal purposes, it must be classified as Halogenated Organic Waste .
Critical Operational Rule: Under no circumstances should this compound be mixed with non-halogenated solvent waste streams (e.g., Acetone, Ethanol) or disposed of down the drain. The presence of the bromine atom necessitates high-temperature incineration with specific flue-gas scrubbing to prevent the formation of corrosive hydrobromic acid and toxic brominated dioxins during thermal destruction.
Chemical Profile & Hazard Identification
To ensure a self-validating safety protocol, we must understand the causality of the hazards. As a research intermediate, specific toxicological data may be sparse; therefore, we apply the Precautionary Principle based on structural analogs (e.g., 2-Bromo-1-indanol).
| Property | Description | Operational Implication |
| Chemical Class | Organobromide / Secondary Alcohol | Must be segregated into Halogenated Waste streams. |
| Physical State | Solid (typically off-white/beige powder) | Risk of particulate inhalation; requires N95 or P100 respiratory protection if handled outside a hood. |
| GHS Hazards | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[3][4] Irritant) | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
| Reactivity | Incompatible with Strong Oxidizers | Do not co-mingle with nitric acid, perchlorates, or peroxides in waste containers.[5] |
Scientific Rationale: The hydroxyl group (-OH) at C1 makes the compound polar, while the bromine at C7 adds significant lipophilicity and mass. Upon improper combustion (low temp), the bromine can act as a radical scavenger, inhibiting complete oxidation and potentially forming polybrominated dibenzofurans (PBDFs). This is why specialized incineration is non-negotiable.
Segregation Logic: The Self-Validating System
A self-validating disposal system prevents human error by physical design. Follow this segregation logic:
-
The Halogen Rule: If a waste container contains any amount (>0.1%) of 7-bromo-2,3-dihydro-1H-inden-1-ol, the entire container is classified as Halogenated Waste.
-
The "Red" vs. "Clear" Stream:
-
Halogenated (Target Stream): Often designated by red labels or specific carboys (e.g., "Halogenated Solvents & Organics").
-
Non-Halogenated (Avoid): Mixing this compound here contaminates the fuel-blending stream, potentially damaging standard incinerators and violating EPA regulations.
-
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Packaging
-
Solid Waste (Pure Compound/Contaminated Solids):
-
Collect pure solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Contaminated gloves, weigh boats, and paper towels must be double-bagged in clear polyethylene bags and labeled as "Solid Debris Contaminated with Halogenated Organics."
-
-
Liquid Waste (Mother Liquors/Reaction Mixtures):
-
Ensure the solution pH is between 5 and 9.[6] If the reaction involved strong acids/bases, neutralize carefully before bottling.
-
Transfer to the designated Halogenated Solvent carboy.
-
Crucial: Record the volume and estimated concentration on the waste tag immediately.
-
Phase 2: Labeling (RCRA Compliance)
Failure to label is the #1 citation in academic labs. Your label must contain:
-
Full Chemical Name: "7-bromo-2,3-dihydro-1H-inden-1-ol" (No abbreviations/structures).
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
-
Constituents: If in solution, list the solvent (e.g., "Dichloromethane 95%, 7-bromo... 5%").
Phase 3: Storage & Handoff[2][9]
Visual Workflow: Decision Tree
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Figure 1: Decision tree for the segregation and packaging of halogenated indanol waste.
Emergency Contingencies (Spill Management)
In the event of a spill, immediate containment is required to prevent environmental release.[9]
| Scenario | Protocol |
| Minor Solid Spill (<5g) | 1. Don PPE (Gloves, Goggles, N95).2. Gently sweep into a dustpan (avoid raising dust).3. Wipe area with wet paper towel.4. Dispose of all materials as Solid Halogenated Waste . |
| Liquid Spill | 1. Alert nearby personnel.2. Cover with inert absorbent (Vermiculite or Sand).[9] Do not use combustible materials like sawdust. 3. Scoop into a sealed container.4. Label as "Spill Debris: Halogenated".[1][2] |
| Skin Contact | Wash with soap and water for 15 minutes.[3] Do not use ethanol (enhances absorption). |
Regulatory Framework & References
This protocol is grounded in the US EPA Resource Conservation and Recovery Act (RCRA) standards for hazardous waste determination.[10] While this specific CAS is likely not "P-listed" or "U-listed" specifically, it falls under the "Characteristic" or "Process" definitions for halogenated organic waste.
References:
-
US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA guidelines for halogenated solvents and organobromines). [Link]
-
PubChem. 2-Bromo-1-indanol Compound Summary (Structural Analog). (Used for physical property and reactivity estimation). [Link]
-
University of Illinois (DRS). Halogenated Organic Liquids - Standard Operating Procedure. (Standard academic protocol for halogenated waste segregation). [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. case.edu [case.edu]
- 3. aaronchem.com [aaronchem.com]
- 4. 2-Bromo-1-indanol | C9H9BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. mn.uio.no [mn.uio.no]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
